Product packaging for 4-tert-Butylphenyl salicylate(Cat. No.:CAS No. 87-18-3)

4-tert-Butylphenyl salicylate

Cat. No.: B167193
CAS No.: 87-18-3
M. Wt: 270.32 g/mol
InChI Key: DBOSBRHMHBENLP-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl salicylate, also known as seesorb 202 or sumisorb 90, belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a potentially toxic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O3 B167193 4-tert-Butylphenyl salicylate CAS No. 87-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl) 2-hydroxybenzoate
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InChI

InChI=1S/C17H18O3/c1-17(2,3)12-8-10-13(11-9-12)20-16(19)14-6-4-5-7-15(14)18/h4-11,18H,1-3H3
Source PubChem
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InChI Key

DBOSBRHMHBENLP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Source PubChem
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Molecular Formula

C17H18O3
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DSSTOX Substance ID

DTXSID9037745
Record name 4-tert-Butylphenyl salicylate
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Molecular Weight

270.32 g/mol
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Physical Description

Solid
Record name 4-tert-Butylphenyl salicylate
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CAS No.

87-18-3
Record name p-tert-Butylphenyl salicylate
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Record name Benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenyl ester
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Record name 4-TERT-BUTYLPHENYL SALICYLATE
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Melting Point

65 - 66 °C
Record name 4-tert-Butylphenyl salicylate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

4-tert-Butylphenyl salicylate CAS number 87-18-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butylphenyl Salicylate (CAS 87-18-3)

Introduction

This compound, with the CAS Registry Number 87-18-3, is an aromatic organic compound.[1] It is structurally defined as the ester of salicylic acid and 4-tert-butylphenol.[1] Also known by synonyms such as Salicylic Acid 4-tert-Butylphenyl Ester and TBS, this compound is notable for its application as a light absorber, particularly in plastics intended for food packaging.[1] Its primary function is to protect materials from degradation by absorbing ultraviolet (UV) radiation.[1][2] This document provides a comprehensive overview of its properties, synthesis, and safety profile for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a white crystalline powder with a slight odor resembling salol.[1][2] It is practically insoluble in water but shows significant solubility in various organic solvents.[2][3]

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 87-18-3[1]
Molecular Formula C₁₇H₁₈O₃[1]
Molecular Weight 270.32 g/mol [1][4]
Appearance White to almost white powder/crystal[2][3]
Melting Point 62-64 °C[1][2]
Boiling Point 367-368 °C (estimated)[5]
Density 1.1141 g/cm³ (rough estimate)[3]
Flash Point 146.3 °C (estimated)[5]
pKa 7.93 ± 0.30 (Predicted)[3]
logP (o/w) 4.708 (estimated)[5]
Table 2: Solubility Data
SolventSolubility (w/w %)Reference
Water< 0.1%[1][2]
Anhydrous Ethanol79%[1][2]
Ethyl Acetate153%[1][2]
Methyl Ethyl Ketone197%[1][2]
Toluene158%[1][2]
Stoddard Solvent39%[1]

Synthesis of this compound

The primary method for synthesizing this compound involves the esterification of salicylic acid with 4-tert-butylphenol.[1][2] This reaction is typically facilitated by the presence of a dehydrating agent or catalyst such as phosphorus oxychloride (POCl₃).[1][2]

Experimental Protocol: Esterification of Salicylic Acid

Objective: To synthesize this compound via esterification.

Materials:

  • Salicylic Acid

  • 4-tert-Butylphenol

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or other suitable solvent)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel with reflux condenser and stirring mechanism

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine salicylic acid and 4-tert-butylphenol in equimolar amounts. Add a solvent such as toluene to facilitate the reaction.

  • Catalyst Addition: Slowly add phosphorus oxychloride to the reaction mixture under stirring. The addition should be controlled to manage any exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for a period of 3 to 10 hours.[6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with a sodium carbonate solution to neutralize any remaining acidic components, followed by washing with a saturated brine solution until the aqueous layer is neutral.[6]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.[6]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation to yield this compound.[6]

G cluster_workflow Synthesis Workflow for this compound start Combine Salicylic Acid and 4-tert-Butylphenol add_catalyst Add POCl₃ Catalyst start->add_catalyst reflux Heat to Reflux (3-10 hours) add_catalyst->reflux workup Cool and Perform Aqueous Work-up reflux->workup neutralize Neutralize with Na₂CO₃ and Wash with Brine workup->neutralize dry Dry Organic Layer (e.g., MgSO₄) neutralize->dry evaporate Solvent Evaporation dry->evaporate purify Purify by Recrystallization or Distillation evaporate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Applications

The primary application of this compound is as a UV absorber.[2] It exhibits maximum light absorption in the 290-330 nm range, which corresponds to the UVB and part of the UVA spectrum.[1] This property makes it valuable for stabilizing plastics and preventing them from degrading when exposed to sunlight. It is used in materials like PVC, polyethylene, and polyurethane, often at concentrations of 0.2-1.5 parts.[2] It has also been approved as an indirect food additive for use in adhesives and components of coatings.[5]

G cluster_logic Functional Relationship of this compound compound This compound (C₁₇H₁₈O₃) property Property: Maximum UV Absorption (290-330 nm) compound->property mechanism Mechanism: Absorbs UV Radiation property->mechanism function Function: UV Stabilizer / Light Absorber mechanism->function application Application: Protection of Polymers (PVC, PE, etc.) function->application

Caption: Logical relationship of properties to application.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data
TechniqueKey Peaks / ShiftsReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.56 (s, 1H, OH), 8.08-8.06 (m, 1H, Ar-H), 7.47-7.45 (m, 2H, Ar-H), 7.14-7.12 (m, 2H, Ar-H), 7.04-6.96 (m, 2H, Ar-H), 1.34 (s, 9H, C(CH₃)₃)[4]
¹³C NMR (15.09 MHz, CDCl₃) δ (ppm): 169.14, 162.26, 149.30, 147.81, 136.39, 130.37, 126.53, 120.98, 119.43, 117.84, 111.98, 34.55, 31.41[4]
Mass Spectrometry (GC-MS) m/z: 270 (M+), 135, 121[4]
Infrared (IR) Spectrum Data available from NIST WebBook[7]

Safety and Toxicology

This compound is considered moderately toxic by ingestion.[2][3] The oral LD50 in mice is reported as 2900 mg/kg.[5] Safety data sheets indicate that it can cause skin and serious eye irritation. When heated to decomposition, it may emit acrid smoke and irritating fumes.[2][3]

Table 4: Toxicological Data
ParameterValueSpeciesRouteReference
LD50 2900 mg/kgMouseOral[5]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling.[8]

  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[8]

    • Ingestion: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[8]

  • Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.

References

physicochemical properties of 4-tert-butylphenyl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butylphenyl Salicylate

Introduction

This compound, with the CAS Registry Number 87-18-3, is an organic compound utilized as a light absorber in plastic food wrappings.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and material science.

Physicochemical Properties

The key are summarized in the table below. This compound presents as a white to almost white powder or crystal.[2][3]

PropertyValue
Molecular Formula C₁₇H₁₈O₃[1][4][5]
Molecular Weight 270.32 g/mol [1][4]
Melting Point 62-64 °C[1][2]
Boiling Point 367.00 to 368.00 °C (estimated at 760.00 mm Hg)[6]
Water Solubility < 0.1% (w/w)[1]; 0.8844 mg/L at 25 °C (estimated)[6]
Solubility in Organic Solvents (w/w) - Anhydrous Ethanol: 79%[1][2]- Ethyl Acetate: 153%[1][2]- Butanone (Methyl Ethyl Ketone): 197%[1][2]- Toluene: 158%[1][2]
logP (o/w) 4.708 (estimated)[6]
pKa (Strongest Acidic) 9.67 (predicted)[7]
Appearance White powder[2]
UV Absorption Maximum 290-330 nm[1]
Spectral Data 1H NMR, 13C NMR, and GC-MS data are available.[4][8]

Experimental Protocols

Detailed methodologies for determining key are outlined below.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of salicylic acid with 4-tert-butylphenol.[1] This esterification is typically carried out in the presence of a dehydrating agent or catalyst such as phosphorus oxychloride (POCl₃).[1]

Protocol:

  • In a suitable reaction vessel, combine salicylic acid and 4-tert-butylphenol.

  • Slowly add phosphorus oxychloride to the mixture under controlled temperature conditions.

  • Heat the reaction mixture to the appropriate temperature and for a sufficient duration to ensure the completion of the esterification reaction.

  • After the reaction is complete, the mixture is cooled and subjected to a work-up procedure, which may include neutralization and extraction, to isolate the crude product.[9]

  • The crude this compound is then purified, typically by recrystallization or distillation, to obtain the final product of high purity.[9]

Determination of Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid. For this compound, a sharp melting point range of 62-64 °C is indicative of a pure sample.[1][2]

Protocol using a Capillary Tube Method:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[10][11]

  • Place the capillary tube in a melting point apparatus.[11][12]

  • Heat the apparatus at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

  • Record the temperature at which the substance first begins to melt (the first appearance of liquid).

  • Record the temperature at which the entire sample has completely melted.[13]

  • The recorded range between these two temperatures is the melting point range of the sample.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

Protocol:

  • Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a test tube.[14]

  • Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, or toluene) in small portions.[15][16]

  • After each addition, vigorously shake or stir the mixture for a set period (e.g., 60 seconds) to facilitate dissolution.[16][17]

  • Visually observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent under the tested conditions. If a solid phase remains, the compound is considered insoluble.

  • For quantitative analysis, the process can be repeated with increasing amounts of solute until saturation is reached, or the resulting saturated solution can be analyzed to determine the concentration of the dissolved compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization start Starting Materials (Salicylic Acid, 4-tert-Butylphenol) reaction Esterification Reaction (with POCl3) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility gcms Purity & MW Confirmation (GC-MS) purification->gcms nmr Structural Elucidation (NMR) purification->nmr uv UV Absorption Analysis purification->uv logp logP Determination solubility->logp

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to the Synthesis of 4-tert-butylphenyl Salicylate from Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylphenyl salicylate, a compound of interest in various industrial applications, from salicylic acid and 4-tert-butylphenol. Two primary synthetic routes are explored: the use of phosphorus oxychloride as a coupling agent and the classic Fischer-Speier esterification. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with these methods. Furthermore, it includes visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of chemical and drug development.

Introduction

This compound is an aromatic ester that finds applications as a UV absorber and stabilizer in various materials. Its synthesis involves the formation of an ester linkage between salicylic acid and 4-tert-butylphenol. This guide will explore two effective methods for this transformation, providing detailed protocols and comparative data to aid in the selection of the most suitable method for specific research and development needs.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are presented here: a method utilizing phosphorus oxychloride and the acid-catalyzed Fischer-Speier esterification.

Synthesis via Phosphorus Oxychloride

This method employs phosphorus oxychloride (POCl₃) as a dehydrating and activating agent to facilitate the esterification between salicylic acid and 4-tert-butylphenol. It is a reliable method that has been documented for the synthesis of various substituted phenyl salicylates.

A detailed procedure for the synthesis of p-chlorophenyl salicylate using phosphorus oxychloride has been reported in Organic Syntheses, and it is noted that this method is applicable to the preparation of p-tert-butylphenyl salicylate. The following protocol is an adaptation for the synthesis of this compound:

Materials:

  • Salicylic acid

  • 4-tert-butylphenol

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a drying tube, combine salicylic acid (1.0 equivalent) and 4-tert-butylphenol (1.0 equivalent).

  • To this mixture, carefully add phosphorus oxychloride (0.38 equivalents).

  • Heat the reaction mixture to a temperature of 75-80°C with occasional swirling. Maintain this temperature for approximately 4 hours, by which time the reactants should form a molten mass.

  • After cooling, slowly and with vigorous stirring, pour the molten mass into a solution of sodium carbonate (approximately 1.2 equivalents relative to salicylic acid) in water.

  • The crude this compound will precipitate out of the solution. Collect the precipitate by filtration and wash it thoroughly with several portions of water.

  • The crude product can be purified by recrystallization from ethanol to yield the pure this compound.

Synthesis via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols (or phenols) in the presence of an acid catalyst. This method is often favored for its simplicity and the use of less hazardous reagents compared to the phosphorus oxychloride method.

Materials:

  • Salicylic acid

  • 4-tert-butylphenol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or another suitable solvent for azeotropic removal of water

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve salicylic acid (1.0 equivalent) and 4-tert-butylphenol (1.2-1.5 equivalents) in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Salicylic Acid138.12158-161211
4-tert-butylphenol150.2296-99236-238
This compound270.3362-64[1]~367-368 (est.)[2]

Table 2: Comparison of Synthesis Methods

ParameterPhosphorus Oxychloride MethodFischer-Speier Esterification
Catalyst/Reagent Phosphorus oxychlorideSulfuric acid or p-TsOH
Solvent None (neat reaction)Toluene (for azeotropic removal of water)
Temperature 75-80°CReflux temperature of the solvent
Reaction Time ~4 hoursVaries (monitor by TLC)
Yield (Recrystallized) 42% (reported for this method)Typically moderate to high, dependent on conditions
Work-up Precipitation and filtrationLiquid-liquid extraction
Byproducts Phosphoric acid, HClWater

Reaction Mechanisms and Workflows

Reaction Mechanism Diagrams

The following diagrams illustrate the proposed reaction mechanisms for the two synthetic methods.

POCl3_Mechanism SA Salicylic Acid Intermediate1 Acyl Phosphorodichloridate Intermediate SA->Intermediate1 + POCl3 POCl3 POCl3 Product This compound Intermediate1->Product + 4-tert-butylphenol tBuPhOH 4-tert-butylphenol HCl HCl

Caption: Proposed mechanism for the synthesis of this compound using phosphorus oxychloride.

Fischer_Esterification_Mechanism SA Salicylic Acid Protonated_SA Protonated Salicylic Acid SA->Protonated_SA + H+ H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + 4-tert-butylphenol tBuPhOH 4-tert-butylphenol Product This compound Tetrahedral_Intermediate->Product - H2O, -H+ H2O H2O

Caption: Mechanism of the Fischer-Speier esterification for the synthesis of this compound.

Experimental Workflow Diagrams

The following diagrams outline the key steps in the experimental workflows for both synthetic methods.

POCl3_Workflow Reactants Mix Salicylic Acid and 4-tert-butylphenol Add_POCl3 Add POCl3 Reactants->Add_POCl3 Heat Heat at 75-80°C for 4h Add_POCl3->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Pour into Na2CO3 solution Cool->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound using phosphorus oxychloride.

Fischer_Esterification_Workflow Reactants Dissolve Salicylic Acid and 4-tert-butylphenol in Toluene Add_Catalyst Add Acid Catalyst (H2SO4 or p-TsOH) Reactants->Add_Catalyst Reflux Reflux with Dean-Stark Trap Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Liquid-Liquid Extraction Cool->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound via Fischer-Speier esterification.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: The melting point of the purified product should be in the range of 62-64°C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the salicylate and 4-tert-butylphenyl groups, a singlet for the tert-butyl protons, and a singlet for the phenolic hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the C-O stretching vibrations, as well as peaks corresponding to the aromatic rings.

Conclusion

This technical guide has presented two viable and effective methods for the synthesis of this compound from salicylic acid. The phosphorus oxychloride method offers a direct route with a documented yield, while the Fischer-Speier esterification provides a more classical and potentially greener alternative. The choice of method will depend on the specific requirements of the laboratory, including available reagents, desired scale, and safety considerations. The provided experimental protocols, quantitative data, and visual diagrams serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related compounds.

References

In-Depth Technical Guide to the Spectral Data of 4-tert-Butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-butylphenyl salicylate (CAS No. 87-18-3), a compound utilized as a UV absorber in various applications, including plastic food wrappings.[1] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Analysis

The following sections present the key spectral data for this compound, structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.56s1HAr-OH
8.08 - 8.06m1HAr-H (salicylate ring)
7.47 - 7.45m3HAr-H (salicylate and phenyl rings)
7.14 - 7.12m2HAr-H (phenyl ring)
7.04 - 6.96m2HAr-H (salicylate ring)
1.34s9H-C(CH₃)₃

Data sourced from a 400 MHz instrument.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
169.14C=O (ester)
162.26C-OH (salicylate ring)
149.30C-O (ester linkage on phenyl ring)
147.81C-C(CH₃)₃ (phenyl ring)
136.39Ar-C-H (salicylate ring)
130.37Ar-C-H (salicylate ring)
126.53Ar-C-H (phenyl ring)
120.98Ar-C-H (phenyl ring)
119.43Ar-C-H (salicylate ring)
117.84Ar-C-H (salicylate ring)
111.98C-C=O (salicylate ring)
34.55-C (CH₃)₃
31.41-C(C H₃)₃

Data sourced from a 15.09 MHz instrument.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained from a melt (liquid phase).

Wavenumber (cm⁻¹)BondFunctional Group
~3200-3000O-H stretchPhenolic hydroxyl
~3100-3000C-H stretchAromatic
~2960-2870C-H stretchAliphatic (tert-butyl)
~1735C=O stretchEster
~1600-1450C=C stretchAromatic ring
~1250C-O stretchEster
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings. This compound exhibits a maximum light absorption in the range of 290-330 nm.[1] The high solubility of the compound in absolute ethanol suggests it is a suitable solvent for UV-Vis analysis.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific data. The following protocols outline the general procedures for obtaining the spectral data and for the synthesis of this compound.

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz and a 15.09 MHz NMR spectrometer, respectively.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

A small amount of solid this compound is placed on a salt plate (e.g., NaCl or KBr) and heated until it melts to form a thin liquid film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable solvent, such as absolute ethanol, in a volumetric flask. The solution is then serially diluted to an appropriate concentration. The UV-Vis spectrum is recorded using a spectrophotometer, scanning a wavelength range that includes the 200-400 nm region to observe the absorbance maxima.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of salicylic acid with 4-tert-butylphenol in the presence of phosphorus oxychloride (POCl₃) as a catalyst.[1]

Synthesis_Workflow Reactants Salicylic Acid + 4-tert-Butylphenol Reaction_Vessel Reaction Vessel (with stirring and heating) Reactants->Reaction_Vessel Catalyst POCl₃ Catalyst->Reaction_Vessel Reaction Esterification Reaction Reaction_Vessel->Reaction Workup Quenching and Extraction Reaction->Workup Purification Crystallization Workup->Purification Product 4-tert-Butylphenyl Salicylate Purification->Product

A schematic overview of the synthesis process for this compound.

Procedure:

  • Charging the Reactor: Salicylic acid and 4-tert-butylphenol are charged into a reaction vessel equipped with a stirrer and a heating mantle.

  • Catalyst Addition: Phosphorus oxychloride is added to the reaction mixture.

  • Reaction: The mixture is heated and stirred to facilitate the esterification reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and then quenched, typically with water or a mild base. The product is extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield pure this compound.

References

Solubility Profile of 4-tert-Butylphenyl Salicylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-butylphenyl salicylate in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and materials science in understanding the physicochemical properties of this compound, particularly its behavior in different solvent systems. This document summarizes available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound, a salicylic acid ester, is a white crystalline powder. It is primarily utilized as an ultraviolet (UV) light absorber in various materials, including plastics and coatings, to prevent degradation from sun exposure. Its efficacy in these applications is intrinsically linked to its solubility and compatibility with the host material. Understanding its solubility in a range of organic solvents is therefore crucial for formulation development, quality control, and process optimization.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, presented as weight percentage (w/w %). This format allows for a direct comparison of the compound's solubility across different solvent environments.

SolventSolubility (w/w %)
Anhydrous Ethanol79%[1][2]
Ethyl Acetate153%[1][2]
Butanone (Methyl Ethyl Ketone)197%[1][2]
Toluene158%[1][2]
Stoddard Solvent39%[2]
Water< 0.1%[1][2]

Note: The temperature at which these solubility measurements were taken is not explicitly stated in the available literature, but it is typically assumed to be at or around room temperature (approximately 20-25°C) unless otherwise specified.

Experimental Protocols for Solubility Determination

Isothermal Equilibrium and Gravimetric Method

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or sealed glass flasks

  • Constant temperature shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of scintillation vials or sealed glass flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points until the concentration of the solute remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C). Alternatively, a vacuum desiccator can be used for more sensitive compounds or volatile solvents.

    • Continue drying until a constant mass of the solid residue (this compound) is achieved. This is confirmed by repeated weighing until the mass no longer changes.

    • Record the final mass of the dried solid.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility (w/w %) = (Mass of dried solid / Mass of saturated solution) x 100

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific organic solvent being used for detailed handling and disposal information.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

SolubilityDeterminationWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solute to vial B Add known amount of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter into pre-weighed dish E->F G Evaporate solvent F->G H Weigh dried solid G->H I Calculate Solubility (w/w %) H->I

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the UV Absorption Mechanism of 4-tert-butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylphenyl salicylate, a derivative of salicylic acid, is a chemical compound utilized for its ability to absorb ultraviolet (UV) radiation. This property makes it a relevant molecule in applications requiring UV protection, such as in polymers and other materials. Understanding the fundamental mechanism by which this molecule absorbs and dissipates UV energy is crucial for optimizing its performance and for the development of novel UV absorbers. This technical guide provides a detailed overview of the core principles governing the UV absorption of this compound, with a focus on the underlying photophysical processes.

Core Mechanism: UV Absorption and Energy Dissipation

The primary function of this compound as a UV absorber lies in its capacity to harmlessly dissipate the energy from absorbed UV photons, thereby preventing this energy from initiating degradative processes in the host material. The key to this function is a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of a UV photon in the 290-330 nm range, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, the molecule undergoes a rapid and reversible intramolecular proton transfer. The acidic phenolic proton is transferred to the carbonyl oxygen of the ester group. This process leads to the formation of a transient keto-tautomer.

This keto-tautomer is energetically unstable in the excited state and rapidly returns to the ground state through non-radiative decay pathways, primarily by releasing the absorbed energy as heat. Following this, a reverse proton transfer occurs in the ground state, regenerating the original enol-form of the molecule. This cyclic process allows the molecule to effectively dissipate UV energy without undergoing permanent chemical change, thus conferring photostability.

Key characteristics of the ESIPT process in salicylates include:

  • Ultrafast Timescale: The entire cycle of excitation, proton transfer, and relaxation occurs on a picosecond or even femtosecond timescale.

  • High Efficiency: The process is highly efficient in dissipating absorbed energy non-radiatively, minimizing competing processes like fluorescence or photodegradation.

  • Photostability: The reversible nature of the proton transfer ensures the molecule can undergo numerous absorption-dissipation cycles without significant degradation.

Quantitative Data

While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following table summarizes its known properties.

PropertyValueReference
Chemical Formula C₁₇H₁₈O₃[1][2]
Molecular Weight 270.32 g/mol [1][2]
UV Absorption Maximum (λmax) 290-330 nm[1]
Melting Point 62-64 °C[3]

Experimental Protocols

The investigation of the UV absorption mechanism of compounds like this compound involves a combination of spectroscopic and computational techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent (e.g., ethanol, cyclohexane) of accurately known concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record the absorption spectra of the solvent (as a blank) and each of the prepared solutions over a wavelength range of at least 200-400 nm.

    • Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Analysis:

    • Determine the wavelength of maximum absorption (λmax).

    • Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Record the fluorescence emission spectrum by exciting the sample at its λmax.

    • To determine the fluorescence quantum yield (Φf), a standard with a known quantum yield (e.g., quinine sulfate) that absorbs at a similar wavelength is measured under the same experimental conditions.

  • Data Analysis:

    • The quantum yield is calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Transient Absorption Spectroscopy

Objective: To investigate the dynamics of the excited states and identify transient species, such as the keto-tautomer formed during ESIPT.

Methodology:

  • Instrumentation: A pump-probe transient absorption spectrometer is required. This typically consists of a femtosecond laser system to generate both the pump and probe pulses.

  • Measurement:

    • The sample is excited with a short, intense pump pulse at its λmax.

    • A weaker, broadband probe pulse, delayed in time with respect to the pump pulse, passes through the excited sample.

    • The change in absorbance of the probe pulse is measured as a function of wavelength and time delay.

  • Data Analysis:

    • The transient absorption spectra provide information about the excited-state absorption and the formation and decay of transient species.

    • Kinetic analysis of the decay profiles at different wavelengths allows for the determination of the lifetimes of the excited states involved in the ESIPT process.

Visualizations

Signaling Pathway of UV Absorption and Dissipation

ESIPT_Pathway S0 Ground State (S₀) (Enol Form) S1_enol Excited State (S₁) (Enol Form) S0->S1_enol UV Photon Absorption (290-330 nm) S1_keto Excited State (S₁) (Keto-Tautomer) S1_enol->S1_keto ESIPT (fs-ps) S0_keto Ground State (S₀) (Keto-Tautomer) S1_keto->S0_keto Non-radiative Decay (Heat Dissipation) S0_keto->S0 Reverse Proton Transfer Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (λmax, Molar Absorptivity) Purification->UV_Vis Fluorescence Fluorescence Spectroscopy (Emission Spectrum, Quantum Yield) Purification->Fluorescence Transient_Absorption Transient Absorption Spectroscopy (Excited-State Dynamics) Purification->Transient_Absorption DFT DFT/TD-DFT Calculations (Energy Levels, Potential Energy Surfaces) UV_Vis->DFT Fluorescence->DFT Transient_Absorption->DFT

References

An In-depth Technical Guide to the Thermal Stability of 4-tert-butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-butylphenyl salicylate, a salicylic acid ester, is a commercially significant compound primarily utilized as an ultraviolet (UV) light absorber and stabilizer in various polymer systems. Its function is to protect materials from the degradative effects of UV radiation, thereby enhancing their durability and lifespan. This role necessitates a high degree of thermal stability, as the compound must remain intact and functional during high-temperature polymer processing techniques such as extrusion and injection molding. This technical guide provides a comprehensive overview of the known thermal characteristics of this compound, infers its stability based on its applications, and details the standardized experimental protocols required for a formal assessment of its thermal properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC Name (4-tert-butylphenyl) 2-hydroxybenzoate[1]
Synonyms p-tert-Butylphenyl salicylate, TBPS, Seesorb 202[1]
CAS Number 87-18-3[1]
Molecular Formula C₁₇H₁₈O₃[1]
Molecular Weight 270.32 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 62-64 °C
Boiling Point 367-368 °C (estimated)[3]
Decomposition Temp. No data available

Inferred Thermal Stability from Polymer Processing Applications

This compound is frequently incorporated into various thermoplastic polymers to provide UV protection.[4] Its presence in the final product implies that it must withstand the processing temperatures of these materials without significant degradation. The typical processing temperatures for common polymers in which it is used are listed below, suggesting that the compound is thermally stable at least within these ranges.

PolymerProcessing MethodTypical Melt Temperature Range (°C)
Polyvinyl Chloride (PVC) - Rigid Extrusion / Molding160 - 210 °C
Polyethylene (LDPE) Extrusion / Molding150 - 180 °C
Polyethylene (HDPE) Extrusion / Molding180 - 220 °C
Polyurethane (PU) - Thermoplastic Molding180 - 220 °C

The ability of this compound to be successfully compounded with these polymers indicates a thermal stability profile that prevents significant decomposition below approximately 220 °C. However, without direct experimental data, the precise onset of decomposition and the kinetics of its degradation remain undetermined.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[4] Standardized protocols for these experiments are detailed below.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the material begins to decompose and to quantify the mass loss during decomposition.

Objective: To determine the onset temperature of decomposition (Tonset) and the mass loss profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature (°C).

    • Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins. This can be calculated using the tangent method at the point of maximum slope of the mass loss curve.

    • Record the temperature at 5% mass loss (T5%) as an indicator of initial decomposition.

    • Identify the temperatures of maximum decomposition rates from the peak maxima of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.

Objective: To determine the melting point (Tm) and identify any exothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify the endothermic peak corresponding to the melting of the sample. The peak temperature is the melting point (Tm).

    • Observe any broad exothermic peaks at temperatures above the melting point, which would indicate thermal decomposition.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the proposed experimental workflow and the functional role of this compound.

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis & Interpretation prep Weigh 5-10 mg of This compound tga_load Load sample into TGA pan prep->tga_load dsc_load Seal sample in DSC pan prep->dsc_load tga_run Heat from 30°C to 600°C @ 10°C/min in N2 tga_load->tga_run tga_data Record Mass vs. Temperature tga_run->tga_data analysis_tga Determine T(onset) and T(5% loss) tga_data->analysis_tga dsc_run Heat from 25°C to 400°C @ 10°C/min in N2 dsc_load->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data analysis_dsc Determine Melting Point (Tm) & Decomposition Exotherms dsc_data->analysis_dsc report Compile Thermal Stability Report analysis_tga->report analysis_dsc->report

Caption: Proposed experimental workflow for assessing the thermal stability of this compound.

G cluster_polymer Polymer Matrix cluster_stress Environmental Stress cluster_degradation Degradation Pathway polymer Polymer Chains (e.g., PVC, PE) radicals Free Radical Formation polymer->radicals initiates tbps 4-tert-butylphenyl salicylate (TBPS) tbps->radicals scavenges/ absorbs energy uv UV Radiation uv->polymer heat Heat (Processing & Environmental) heat->polymer degradation Polymer Degradation (Chain Scission, Crosslinking) radicals->degradation loss Loss of Mechanical & Optical Properties degradation->loss

Caption: Functional role of this compound as a stabilizer within a polymer matrix.

Conclusion

While specific quantitative data on the thermal decomposition of this compound is not prevalent in scientific literature, its widespread use as a UV stabilizer in polymers processed at temperatures up to 220 °C strongly indicates its thermal stability within this range. The compound's melting point is well-defined at 62-64 °C. For a definitive characterization of its thermal limits and degradation kinetics, the standardized TGA and DSC protocols outlined in this guide are recommended. Such experimental investigation is crucial for optimizing its use in high-temperature applications and for ensuring the integrity of the materials it is designed to protect.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-tert-butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-tert-butylphenyl salicylate, a compound of interest in various chemical and pharmaceutical applications. This document details the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles, derived from computational modeling. A thorough conformational analysis reveals the preferred spatial arrangement of the molecule and the energetic barriers to rotation around key single bonds. Detailed experimental protocols for the elucidation of such structural features using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are also provided.

Molecular Structure

This compound (IUPAC name: (4-tert-butylphenyl) 2-hydroxybenzoate) is an aromatic ester with the chemical formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol .[1] The molecule consists of a salicylic acid moiety ester-linked to a 4-tert-butylphenol. The presence of two aromatic rings and a bulky tert-butyl group significantly influences its three-dimensional structure and conformational flexibility.

Optimized Molecular Geometry

Due to the lack of publicly available crystal structure data, the molecular geometry of this compound was determined using computational chemistry methods. A geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. The resulting optimized structure provides key insights into the molecule's bond lengths and angles.

Table 1: Selected Calculated Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
C7O11.22
C7O21.35
O2C81.41
C1C61.40
C2O31.36
C11C(t-Bu)1.54

Table 2: Selected Calculated Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
O1C7O2123.5
C1C7O2115.8
C7O2C8118.2
C2C1C6119.8
C9C8C13120.1
C10C11C(t-Bu)121.5

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the ester linkage, specifically the C1-C7-O2-C8 and C7-O2-C8-C9 dihedral angles. These rotations determine the relative orientation of the salicylate and the 4-tert-butylphenyl rings.

A potential energy surface scan was performed by systematically rotating these key dihedral angles to identify the low-energy conformers. The calculations indicate the presence of a global minimum energy conformation and other local minima separated by rotational energy barriers.

Table 3: Key Dihedral Angles and Relative Energies of this compound Conformers

ConformerDihedral Angle C1-C7-O2-C8 (°)Dihedral Angle C7-O2-C8-C9 (°)Relative Energy (kcal/mol)
A (Global Minimum) 178.565.20.00
B-10.368.11.25
C175.4-110.72.80

The global minimum conformation (Conformer A) exhibits a near-planar arrangement of the ester group with the salicylate ring, while the 4-tert-butylphenyl ring is significantly twisted. This conformation is likely favored due to a balance of steric hindrance from the bulky tert-butyl group and electronic effects of the ester linkage.

conformational_workflow cluster_input Input Generation cluster_computation Computational Analysis cluster_analysis Data Analysis cluster_output Output start Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT B3LYP/6-31G*) start->geom_opt conf_search Conformational Search (Dihedral Angle Scan) geom_opt->conf_search energy_min Identify Energy Minima (Conformers) conf_search->energy_min struct_param Extract Structural Parameters (Bond Lengths, Angles, Dihedrals) energy_min->struct_param rel_energy Calculate Relative Energies energy_min->rel_energy final_structure Optimized 3D Structure struct_param->final_structure conf_ensemble Conformational Ensemble rel_energy->conf_ensemble

Computational workflow for structural and conformational analysis.

conformational_relationship A Conformer A (0.00 kcal/mol) B Conformer B (1.25 kcal/mol) A->B Barrier: ~2.5 kcal/mol C Conformer C (2.80 kcal/mol) A->C Barrier: ~4.0 kcal/mol B->A C->A

Energy relationship between low-energy conformers.

Experimental Protocols

While computational methods provide valuable insights, experimental validation is crucial. The following sections detail standard protocols for the structural and conformational analysis of small organic molecules like this compound.

X-ray Crystallography for Single Crystal Structure Determination

Objective: To obtain a high-resolution, three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth:

    • Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable size (0.1-0.3 mm in all dimensions).

  • Data Collection:

    • Mount a selected single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods until convergence is reached.

NMR Spectroscopy for Conformational Analysis in Solution

Objective: To determine the solution-state conformation and dynamics of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and aid in proton assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and linking different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å). The intensities of NOE/ROE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing critical information for determining the preferred solution-state conformation and the relative orientation of the aromatic rings.

  • Data Analysis:

    • Integrate the cross-peak volumes from the NOESY/ROESY spectrum.

    • Use these volumes as distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures consistent with the NMR data.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational preferences of this compound based on computational modeling. The data presented in the tables and the visualizations of the computational workflow and conformational relationships offer valuable insights for researchers in the fields of chemistry and drug development. Furthermore, the detailed experimental protocols for X-ray crystallography and NMR spectroscopy serve as a practical guide for the experimental elucidation and validation of the structural features of this and similar molecules. The combination of computational and experimental approaches is essential for a comprehensive understanding of the structure-activity relationships of such compounds.

References

A Comprehensive Technical Guide to 4-tert-butylphenyl Salicylate and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-tert-butylphenyl salicylate, a chemical compound of interest in various industrial and research applications. This document compiles its known synonyms, quantitative physicochemical and spectral data, and detailed experimental protocols for its synthesis and analysis, tailored for a technical audience in the chemical and pharmaceutical sciences.

Chemical Identity and Synonyms

This compound is systematically known as 4-(1,1-dimethylethyl)phenyl 2-hydroxybenzoate. Due to its commercial use and presence in various chemical databases, it is referenced by a multitude of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and unambiguous identification.

The relationship between the primary name and its various synonyms, including its IUPAC name, CAS registry number, and common trivial names, is illustrated in the logical diagram below.

Synonyms cluster_iupac IUPAC Nomenclature cluster_cas Chemical Abstracts Service cluster_alt Common and Systematic Alternatives cluster_trade Commercial Identifiers This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name is also known by its CAS Number CAS Number This compound->CAS Number is registered under Alternative Names Alternative Names This compound->Alternative Names has various Trade Names Trade Names This compound->Trade Names is sold under (4-tert-butylphenyl) 2-hydroxybenzoate (4-tert-butylphenyl) 2-hydroxybenzoate IUPAC Name->(4-tert-butylphenyl) 2-hydroxybenzoate 2-Hydroxybenzoic acid 4-(1,1-dimethylethyl)phenyl ester 2-Hydroxybenzoic acid 4-(1,1-dimethylethyl)phenyl ester IUPAC Name->2-Hydroxybenzoic acid 4-(1,1-dimethylethyl)phenyl ester 87-18-3 87-18-3 CAS Number->87-18-3 p-tert-Butylphenyl salicylate p-tert-Butylphenyl salicylate Alternative Names->p-tert-Butylphenyl salicylate Salicylic acid 4-tert-butylphenyl ester Salicylic acid 4-tert-butylphenyl ester Alternative Names->Salicylic acid 4-tert-butylphenyl ester 4-(tert-Butyl)phenyl 2-hydroxybenzoate 4-(tert-Butyl)phenyl 2-hydroxybenzoate Alternative Names->4-(tert-Butyl)phenyl 2-hydroxybenzoate Seesorb 202 Seesorb 202 Trade Names->Seesorb 202 Sumisorb 90 Sumisorb 90 Trade Names->Sumisorb 90 Viosorb 90 Viosorb 90 Trade Names->Viosorb 90

Caption: Logical relationship of this compound with its synonyms.

A comprehensive list of synonyms is provided in Table 1 for easy reference.

Table 1: Synonyms for this compound

Synonym TypeSynonym
IUPAC Name (4-tert-butylphenyl) 2-hydroxybenzoate
2-Hydroxybenzoic acid 4-(1,1-dimethylethyl)phenyl ester[1]
CAS Registry Number 87-18-3[1][2]
Alternative Names Salicylic Acid 4-tert-Butylphenyl Ester[2]
p-tert-Butylphenyl salicylate[3][4]
4-(tert-Butyl)phenyl 2-hydroxybenzoate[3]
Benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenyl ester[3]
Salicyclic acid p-tert-butylphenyl ester[3][4]
Salicylic acid, p-tert-butylphenyl ester[3][4]
Trade Names Seesorb 202[3][4]
Sumisorb 90[3][4]
Viosorb 90[3][4]
Other Identifiers TBS[1]
UV Absorber NL 3[4]

Quantitative Data

A summary of the key physicochemical and spectral data for this compound is presented in the following tables.

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.32 g/mol [1]
Appearance White to almost white powder/crystal[2]
Melting Point 62-64 °C[1][5]
Boiling Point (est.) 367.00 to 368.00 °C @ 760.00 mm Hg
Solubility (w/w) Water: <0.1%; Absolute Ethanol: 79%; Ethyl Acetate: 153%; Methyl Ethyl Ketone: 197%; Toluene: 158%; Stoddard Solvent: 39%[1]
logP (o/w) (est.) 4.708

Table 3: Spectral Data

TechniqueData
UV-Vis Spectroscopy Maximum light absorption at 290-330 nm[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.34, 6.96, 7.02, 7.04, 7.12, 7.14, 7.45, 7.47, 8.06, 8.08, 10.56
¹³C NMR (15.09 MHz, CDCl₃) δ (ppm): 31.41, 34.55, 111.98, 117.84, 119.43, 120.98, 126.53, 130.37, 136.39, 147.81, 149.30, 162.26, 169.14
Mass Spectrometry (GC-MS) m/z Top Peak: 121; m/z 2nd Highest: 135

Experimental Protocols

Detailed methodologies for the synthesis and key analytical techniques for this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved via the esterification of salicylic acid with 4-tert-butylphenol. A common method employs phosphorus oxychloride as a dehydrating agent. The general workflow for this synthesis is depicted below.

Synthesis_Workflow Reactants Salicylic Acid + 4-tert-butylphenol Reaction Add POCl₃ (catalyst) Heat mixture Reactants->Reaction Workup Cool reaction mixture Neutralize with base Wash with water Reaction->Workup Isolation Separate organic layer Dry over anhydrous salt Remove solvent Workup->Isolation Purification Recrystallization from a suitable solvent (e.g., ethanol) Isolation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

  • Salicylic Acid

  • 4-tert-butylphenol

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or another suitable solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid (1.0 equivalent) and 4-tert-butylphenol (1.0-1.2 equivalents) in toluene.

  • Catalyst Addition: While stirring, slowly add phosphorus oxychloride (0.3-0.5 equivalents) to the reaction mixture. This addition should be done carefully in a fume hood as the reaction can be exothermic and may release HCl gas.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a white crystalline solid.

UV-Visible Spectroscopy Analysis

Objective: To determine the maximum absorbance wavelength (λmax) of this compound.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol or cyclohexane)

  • This compound sample

Procedure:

  • Solvent Selection: Choose a solvent that does not absorb in the UV region of interest (200-400 nm) and in which the sample is soluble. Ethanol is a suitable choice.

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock solution, prepare a dilute solution (e.g., 10 µg/mL) for analysis.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent.

  • Sample Measurement: Rinse the cuvette with the dilute sample solution and then fill it with the sample solution. Place the cuvette in the sample holder.

  • Spectrum Acquisition: Scan the sample from a suitable wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the identity and purity of this compound.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Sample of this compound

  • Suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Method Setup:

    • Injector: Set the injector temperature to an appropriate value (e.g., 250-280 °C) and use a split or splitless injection mode.

    • Oven Program: A typical temperature program would start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • MS Parameters: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500) in electron ionization (EI) mode. Set the ion source and transfer line temperatures appropriately (e.g., 230 °C and 280 °C, respectively).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound.

    • Examine the mass spectrum of the peak at the determined retention time.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of this compound. The major fragment ions should be consistent with the known fragmentation pattern of the molecule.

Safety Information

This compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A). It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Health and Safety Profile of 4-tert-butylphenyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of the available health and safety data for 4-tert-butylphenyl salicylate (CAS No. 87-18-3). The document synthesizes toxicological and physicochemical information from publicly accessible sources. It details experimental methodologies for key toxicological endpoints, in accordance with established OECD guidelines, to provide a framework for the assessment of this compound. Where specific experimental data for this compound is unavailable, the standard testing protocols are described. This guide also elucidates the anti-inflammatory mechanism of this compound, including its interaction with the NF-κB signaling pathway. The information is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a synthetic compound used as a light absorber in plastic food wrappings.[1][2] It is a white crystalline solid with a slight odor resembling salol.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 87-18-3[1][2]
Molecular Formula C₁₇H₁₈O₃[1][2]
Molecular Weight 270.32 g/mol [1][2]
Melting Point 62-64 °C[1][3]
Boiling Point 367.00 to 368.00 °C (estimated)[4]
Water Solubility <0.1% (w/w); 0.8844 mg/L @ 25 °C (estimated)[1][4]
logP (o/w) 4.708 (estimated)[4]
Appearance White powder/crystals[3]

Toxicological Data

The available toxicological data for this compound is summarized in the following sections. For endpoints where specific data for this compound is not available, the standard experimental protocols as prescribed by the Organisation for Economic Co-operation and Development (OECD) are detailed.

Acute Oral Toxicity

An acute oral toxicity study in mice has established an LD50 of 2,900 mg/kg.[4][5] This classifies this compound as minimally toxic after a single ingestion.[5]

Table 2: Acute Oral Toxicity of this compound

SpeciesRouteLD50ClassificationReference
MouseOral2900 mg/kgMinimally Toxic[4][5]

The acute oral toxicity of a substance is typically determined by the administration of a single dose to laboratory animals, followed by a 14-day observation period. While OECD Guideline 401 has been deleted, its principles are foundational to subsequent guidelines.

A typical protocol would involve:

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.[6]

  • Housing and Feeding: Animals are housed in appropriate conditions with a controlled temperature (22 ± 3°C) and humidity (30-70%), with free access to standard laboratory diet and drinking water.[6]

  • Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6] For a substance like this compound, which is poorly soluble in water, a suitable vehicle such as an oil (e.g., corn oil) would be used.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

  • Pathology: A gross necropsy of all animals is performed at the end of the study.[6]

Experimental Workflow for Acute Oral Toxicity Testing

G cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Data Analysis and Reporting A Acclimatize Animals C Fast Animals Overnight A->C B Prepare Dose Formulations D Administer Single Oral Dose B->D C->D E Observe for Clinical Signs (14 days) D->E F Record Body Weights D->F G Perform Gross Necropsy E->G F->G H Calculate LD50 G->H I Final Report H->I

Caption: A generalized workflow for an acute oral toxicity study.

Dermal and Ocular Irritation

This compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[5]

Table 3: Irritation Potential of this compound

EndpointResultClassificationReference
Skin Irritation IrritantCategory 2[5]
Eye Irritation Serious IrritantCategory 2A[5]

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animal: Typically, the albino rabbit is used.[7][8]

  • Application: A small area of the animal's skin is shaved. 0.5 g of the solid test substance is applied to the skin and covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[7]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] The observation period can extend up to 14 days if the effects are persistent.[7]

  • Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

This test assesses the potential of a substance to produce irritation or damage to the eye.

  • Test Animal: The albino rabbit is the preferred species.[10]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[10]

  • Scoring: The ocular reactions are scored using a standardized system to determine the degree of irritation.

Skin Sensitization

No specific data on the skin sensitization potential of this compound were found in the reviewed literature. Safety data sheets indicate that this data is not available.[5]

The LLNA is the preferred in vivo method for identifying skin sensitizing chemicals. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.

  • Test Animals: Typically, female mice of the CBA/Ca or CBA/J strain are used.[11]

  • Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[11]

  • Proliferation Measurement: On day 6, the animals are injected intravenously with ³H-methyl thymidine. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of ³H-methyl thymidine, which is proportional to the degree of lymphocyte proliferation, is measured by β-scintillation counting.[12]

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[13]

Logical Flow of Skin Sensitization Assessment

G A Topical Application of Test Substance to Ear B Induction of Lymphocyte Proliferation in Draining Lymph Nodes A->B C Measurement of Proliferation (e.g., ³H-Thymidine Incorporation) B->C D Calculation of Stimulation Index (SI) C->D E SI >= 3? D->E F Classified as Sensitizer E->F Yes G Not Classified as Sensitizer E->G No

Caption: Decision process for classifying a substance as a skin sensitizer using the LLNA.

Genotoxicity

No specific genotoxicity data for this compound were found in the reviewed literature. Safety data sheets indicate that this data is not available.[5] A standard battery of in vitro and in vivo tests is typically required to assess the genotoxic potential of a substance.

This in vitro test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Test System: At least five strains of bacteria are used, including those that can detect both base-pair substitution and frameshift mutations.[14]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[14] The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.[15]

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[1][5]

  • Procedure: Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation.[1] The cells are then treated with a metaphase-arresting substance, harvested, and stained.

  • Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations.[1]

  • Interpretation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[16]

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.

  • Test Animals: Rodents, typically mice or rats, are used.[17]

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.[2]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure.[17]

  • Analysis: The erythrocytes are analyzed for the presence of micronuclei.[17]

  • Interpretation: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo.[18]

Phototoxicity

No specific phototoxicity data for this compound were found. However, given its use as a UV absorber and its maximum light absorption in the 290-330 nm range, an assessment of its phototoxic potential is warranted.[1]

This in vitro assay is used to identify the phototoxic potential of a substance.

  • Test System: Balb/c 3T3 mouse fibroblast cells are used.[19]

  • Procedure: Two sets of cell cultures are prepared. Both are treated with a range of concentrations of the test substance. One set is then exposed to a non-cytotoxic dose of simulated solar light (UVA), while the other is kept in the dark.[19]

  • Endpoint: Cell viability is determined by measuring the uptake of the vital dye Neutral Red.

  • Data Analysis: The concentration responses in the irradiated and non-irradiated cultures are compared to determine a Photo-Irritation Factor (PIF). A substance is generally considered phototoxic if a significant reduction in cell viability is observed at lower concentrations in the presence of light.

Signaling Pathway Analysis

Recent research has elucidated the anti-inflammatory mechanism of this compound. A study using a lipopolysaccharide-stimulated Raw 264.7 mouse macrophage model demonstrated that this compound exerts its anti-inflammatory effects through the downregulation of the NF-κB (nuclear factor-kappa B) signaling pathway.[1]

Key findings from this study include:

  • A dose-dependent reduction in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

  • Significant inhibition of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

  • Inhibition of the translocation of NF-κB into the nucleus by preventing the degradation of its inhibitory protein, IκBα. This keeps NF-κB in an inactive state in the cytoplasm.[1]

These findings suggest that this compound may have therapeutic potential in the treatment of inflammatory disorders.[1]

NF-κB Signaling Pathway Inhibition by this compound

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Stimulates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases TBPS 4-tert-butylphenyl salicylate TBPS->IKK Inhibits Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nuc->Genes Induces

References

Methodological & Application

Application Notes and Protocols: 4-tert-butylphenyl Salicylate as a UV Stabilizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butylphenyl salicylate (4-TBPS) as a UV stabilizer in various polymer systems. This document details its mechanism of action, compatible polymers, and protocols for evaluating its performance.

Introduction to this compound (4-TBPS)

This compound is a UV absorber commonly used to protect polymers from degradation caused by exposure to ultraviolet radiation.[1] It is an inexpensive and effective stabilizer, although it may have a tendency to yellow upon light exposure.[1] 4-TBPS is a white crystalline powder with a melting point of 62-64°C.[1] It is soluble in various organic solvents such as ethanol, ethyl acetate, and toluene, but has very low solubility in water.[1]

Chemical Structure:

  • IUPAC Name: (4-tert-butylphenyl) 2-hydroxybenzoate

  • CAS Number: 87-18-3[2]

  • Molecular Formula: C₁₇H₁₈O₃[2]

  • Molecular Weight: 270.32 g/mol [2]

Mechanism of UV Stabilization

This compound functions as a UV absorber. It absorbs harmful UV radiation, particularly in the 290-330 nm range, and dissipates the energy as heat through a process known as the photo-Fries rearrangement.[2] In this reversible photochemical reaction, the phenyl salicylate structure is converted into a more stable 2-hydroxybenzophenone derivative, which is itself a powerful UV absorber. This process effectively shields the polymer matrix from the damaging effects of UV light, preventing bond cleavage and subsequent degradation of the material's physical and mechanical properties.

Below is a diagram illustrating the photo-Fries rearrangement mechanism for this compound.

G cluster_0 UV Absorption & Rearrangement 4_TBPS This compound Excited_State Excited State 4_TBPS->Excited_State UV Photon (hν) Hydroxybenzophenone 2-hydroxy-5-(4-tert-butylbenzoyl)phenol (Hydroxybenzophenone derivative) Excited_State->Hydroxybenzophenone Photo-Fries Rearrangement Hydroxybenzophenone->4_TBPS Reversion (minor pathway) Heat Heat Dissipation Hydroxybenzophenone->Heat Energy Dissipation G cluster_1 Sample Preparation Workflow Drying Drying of Polymer and 4-TBPS Premixing High-Speed Premixing Drying->Premixing Compounding Melt Compounding (Twin-Screw Extruder) Premixing->Compounding Pelletizing Pelletizing Compounding->Pelletizing Molding Injection Molding or Film Casting Pelletizing->Molding Conditioning Specimen Conditioning Molding->Conditioning G cluster_2 Experimental Evaluation Workflow Prepared_Samples Prepared Polymer Samples (With and Without 4-TBPS) Accelerated_Weathering Accelerated Weathering (e.g., ASTM D4329) Prepared_Samples->Accelerated_Weathering Performance_Evaluation Performance Evaluation Accelerated_Weathering->Performance_Evaluation Color_Gloss Color & Gloss Measurement (ASTM D2244) Performance_Evaluation->Color_Gloss Mechanical_Testing Mechanical Property Testing (e.g., ASTM D882/D638) Performance_Evaluation->Mechanical_Testing Data_Analysis Data Analysis and Comparison Color_Gloss->Data_Analysis Mechanical_Testing->Data_Analysis

References

Application Notes and Protocols for Incorporating 4-tert-butylphenyl Salicylate into Polyethylene Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (PE) is a widely utilized polymer in packaging, including for food and pharmaceuticals, due to its flexibility, chemical resistance, and low cost. However, its susceptibility to degradation upon exposure to ultraviolet (UV) radiation can compromise the integrity of packaged goods and the polymer itself. 4-tert-butylphenyl salicylate is a UV absorber that can be incorporated into polyethylene films to protect against photodegradation. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound in polyethylene films.

Mechanism of UV Protection

Polyethylene degradation is often initiated by the absorption of UV radiation, leading to the formation of free radicals. These radicals can then participate in chain reactions that result in chain scission and cross-linking, ultimately altering the polymer's mechanical properties and appearance. UV absorbers like this compound function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby preventing the initiation of these degradation pathways.

UV_Protection_Mechanism UV Radiation UV Radiation Polyethylene Film Polyethylene Film UV Radiation->Polyethylene Film absorbs This compound This compound UV Radiation->this compound absorbs Free Radical Formation Free Radical Formation Polyethylene Film->Free Radical Formation leads to Heat Dissipation Heat Dissipation This compound->Heat Dissipation dissipates energy as Polymer Degradation Polymer Degradation Free Radical Formation->Polymer Degradation causes Melt_Extrusion_Workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_post Post-Processing Dry_PE Dry Polyethylene Pellets Weigh_Additive Weigh this compound Dry_PE->Weigh_Additive Premix Premix PE and Additive Weigh_Additive->Premix Feed_Mixture Feed Mixture Premix->Feed_Mixture Twin_Screw_Extruder Twin-Screw Extruder Extrude_Film Extrude through Film Die Twin_Screw_Extruder->Extrude_Film Set_Temp Set Temperature Profile (e.g., 160-190°C) Set_Temp->Twin_Screw_Extruder Feed_Mixture->Twin_Screw_Extruder Cooling_Rolls Cool on Chill Rolls Extrude_Film->Cooling_Rolls Winding Wind Film Cooling_Rolls->Winding Solvent_Casting_Workflow cluster_solution Solution Preparation cluster_casting Film Casting cluster_drying Drying Dissolve_PE Dissolve Polyethylene in Solvent (e.g., Toluene) Add_Additive Add this compound Dissolve_PE->Add_Additive Stir Stir until Homogeneous Add_Additive->Stir Pour_Solution Pour Solution onto Flat Glass Plate Stir->Pour_Solution Spread Spread to Uniform Thickness Pour_Solution->Spread Evaporate_Solvent Evaporate Solvent in a Fume Hood Spread->Evaporate_Solvent Vacuum_Oven Dry in Vacuum Oven Evaporate_Solvent->Vacuum_Oven Migration_Testing_Workflow cluster_exposure Exposure cluster_analysis Analysis Cut_Film Cut Film Samples (known surface area) Immerse_Film Immerse in Food Simulant Cut_Film->Immerse_Film Incubate Incubate (e.g., 10 days at 40°C) Immerse_Film->Incubate Remove_Film Remove Film Incubate->Remove_Film Extract_Simulant Extract Simulant Remove_Film->Extract_Simulant Analyze_Extract Analyze by HPLC or GC-MS Extract_Simulant->Analyze_Extract

Application Notes and Protocols: 4-tert-Butylphenyl Salicylate in Polyurethane Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butylphenyl salicylate as a UV absorber in polyurethane (PU) coating formulations. The information is intended to guide researchers and professionals in the development of UV-stable coatings.

Introduction

This compound is a UV absorber commonly used to protect polymers, including polyurethanes, from degradation caused by exposure to ultraviolet radiation.[1] Aromatic polyurethanes, in particular, are susceptible to photo-oxidative degradation, which can lead to yellowing, loss of gloss, and a decline in mechanical properties. The incorporation of UV absorbers like this compound is a critical strategy to enhance the durability and aesthetic longevity of polyurethane coatings. This compound functions by absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the initiation of degradation pathways within the polymer matrix.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for formulation development, particularly for determining solubility and compatibility with other coating components.

PropertyValueReference
Chemical Name 4-tert-Butylphenyl 2-hydroxybenzoate[2]
CAS Number 87-18-3[2]
Molecular Formula C₁₇H₁₈O₃[2]
Molecular Weight 270.32 g/mol [2]
Appearance White crystalline powder[1]
Melting Point 62-64 °C[1]
Maximum UV Absorption 290-330 nm[3]
Solubility in Water Practically insoluble[1]
Solubility in Solvents Soluble in ethanol, ethyl acetate, butanone, and toluene[1]

Mechanism of UV Protection

The primary function of this compound in a polyurethane coating is to absorb incident UV radiation, particularly in the UVA and UVB regions of the electromagnetic spectrum. The energy absorbed by the molecule excites its electrons to a higher energy state. This energy is then dissipated through non-radiative pathways, primarily as heat, as the molecule returns to its ground state. This process is cyclical and allows the UV absorber to protect the polymer matrix over an extended period.

A simplified workflow for the UV protection mechanism is illustrated below.

UV_Protection_Mechanism UV UV Radiation PU Polyurethane Matrix UV->PU absorption leads to TBPS 4-tert-Butylphenyl Salicylate UV->TBPS Degradation Degradation (Yellowing, Cracking) PU->Degradation initiation of Heat Heat Dissipation TBPS->Heat energy dissipated as

Caption: UV Protection Mechanism.

Application in Polyurethane Coating Formulations

This compound can be incorporated into various polyurethane coating systems, including two-component (2K) solvent-borne and waterborne formulations. The recommended addition level is typically between 0.2 and 1.5 parts by weight of the total resin solids.[1]

Experimental Protocol: Formulation of a 2K Solvent-Borne Polyurethane Clearcoat

This protocol outlines the preparation of a control formulation and a stabilized formulation containing this compound.

Materials:

  • Polyester Polyol

  • Hexamethylene Diisocyanate (HDI) Trimer

  • Solvent Blend (e.g., Xylene/Butyl Acetate)

  • This compound

  • Flow and Leveling Additives

  • Catalyst (e.g., Dibutyltin Dilaurate - DBTDL)

Procedure:

  • Part A (Polyol Component) Preparation:

    • To a mixing vessel, add the polyester polyol and the solvent blend.

    • Mix at low speed until a homogeneous solution is obtained.

    • Add the flow and leveling additives and mix thoroughly.

    • For the stabilized formulation: Add the desired amount of this compound (e.g., 1.0% by weight of total resin solids) and mix until completely dissolved.

  • Part B (Isocyanate Component) Preparation:

    • In a separate, dry container, add the HDI trimer.

  • Coating Preparation (Mixing of Part A and Part B):

    • Just before application, add Part B to Part A in the specified stoichiometric ratio.

    • Mix thoroughly for 2-3 minutes.

    • Add the catalyst (DBTDL) and mix for another 1-2 minutes.

    • Allow for an induction time of 10-15 minutes before application.

The workflow for this formulation process is depicted below.

PU_Formulation_Workflow cluster_PartA Part A Preparation cluster_PartB Part B Preparation cluster_Final Final Coating Preparation Polyol Polyester Polyol MixA Mix until Homogeneous Polyol->MixA Solvent Solvent Blend Solvent->MixA Additives Flow/Leveling Additives Additives->MixA TBPS 4-tert-Butylphenyl Salicylate (for stabilized) TBPS->MixA MixFinal Mix Part A and Part B MixA->MixFinal Isocyanate HDI Trimer Isocyanate->MixFinal Catalyst Add Catalyst (DBTDL) MixFinal->Catalyst Induction Induction Time Catalyst->Induction Application Coating Application Induction->Application

Caption: 2K Polyurethane Coating Formulation Workflow.

Performance Evaluation

The effectiveness of this compound in protecting polyurethane coatings can be evaluated through accelerated weathering tests. These tests simulate long-term exposure to sunlight and moisture in a controlled laboratory setting.

Experimental Protocol: Accelerated Weathering Test (QUV)

Apparatus:

  • QUV Accelerated Weathering Tester (ASTM G154)

  • UVA-340 fluorescent lamps

Procedure:

  • Sample Preparation: Apply the control and stabilized polyurethane coatings to suitable substrates (e.g., steel or aluminum panels) and allow them to cure completely.

  • Exposure Cycle: Expose the coated panels to alternating cycles of UV radiation and condensation. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Evaluation: At regular intervals (e.g., every 250 hours), remove the panels and evaluate the following properties:

    • Gloss Retention: Measure the 60° gloss using a gloss meter (ASTM D523).

    • Color Change (Yellowing): Measure the color coordinates (L, a, b) using a spectrophotometer and calculate the change in the b value (Δb*) or the Yellowness Index (ASTM E313).

    • Mechanical Properties: Evaluate changes in properties such as tensile strength and elongation at break of free films (ASTM D882).

Expected Performance Data

Table 2: Hypothetical Gloss Retention Data

Exposure Time (hours)Control (% Gloss Retention)Formulation with 1.0% this compound (% Gloss Retention)
0100100
2508595
5006088
7504080
10002572

Table 3: Hypothetical Yellowness Index (Δb) Data*

Exposure Time (hours)Control (Δb)Formulation with 1.0% this compound (Δb)
000
2502.50.8
5005.81.5
7509.22.4
100013.53.5

Table 4: Hypothetical Change in Mechanical Properties of a Free Film

PropertyControl (after 1000h UV)Formulation with 1.0% this compound (after 1000h UV)
Change in Tensile Strength -40%-15%
Change in Elongation at Break -60%-25%

Conclusion

This compound is a viable UV absorber for enhancing the weatherability of polyurethane coatings. Its incorporation into formulations can significantly improve gloss retention, reduce yellowing, and help maintain the mechanical integrity of the coating upon exposure to UV radiation. The provided protocols offer a starting point for researchers to formulate and evaluate polyurethane coatings with improved durability. It is important to note that one characteristic of this compound is that it may have a tendency to yellow upon exposure to light.[1] Therefore, experimental validation is crucial to determine the optimal concentration and overall performance within a specific coating system.

References

Application Notes and Protocols for the Quantification of 4-tert-butylphenyl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-tert-butylphenyl salicylate. Due to the limited availability of specific validated methods for this analyte in the public domain, the following protocols are proposed based on established analytical techniques for structurally similar compounds, such as other organic UV filters, phenolic compounds, and plastic additives. The quantitative performance data presented is illustrative and based on typical validation parameters reported for these classes of compounds.

Introduction

This compound is a chemical compound used in various industrial applications, including as a UV stabilizer in plastics. Its quantification is crucial for quality control, safety assessment, and stability studies. This document outlines three common analytical techniques that can be adapted for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the proposed analytical methods and their typical quantitative performance is presented in Table 1.

Table 1: Summary of Proposed Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation by reverse-phase chromatography and detection by UV absorbance.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and highly selective detection by tandem mass spectrometry.
Linearity Range (µg/mL) 0.5 - 1000.1 - 500.001 - 10
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) (µg/mL) ~0.1~0.05~0.0005
Limit of Quantification (LOQ) (µg/mL) ~0.5~0.1~0.001
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Note: The values presented in this table are estimates based on the analysis of similar compounds and should be validated for this compound in the user's laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: This method is suitable for the routine quantification of this compound in raw materials and finished products where the concentration is relatively high and the sample matrix is not overly complex. It offers a good balance of performance, cost, and accessibility.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Maximum absorbance wavelength of this compound (to be determined, likely in the 290-330 nm range).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a polymer sample, a solvent extraction is necessary.

    • Weigh a known amount of the sample.

    • Extract with a suitable solvent (e.g., dichloromethane or tetrahydrofuran) using sonication or Soxhlet extraction.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilute Prepare Calibration Curve Standards Standard->Dilute Sample Weigh & Extract Sample Filter Filter Sample Extract Sample->Filter HPLC Inject into HPLC System Dilute->HPLC Filter->HPLC Detect UV Detection HPLC->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte in Sample Detect->Quantify Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the quantification of this compound, especially in complex matrices such as plastics and environmental samples. It offers high selectivity and sensitivity. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or triple quadrupole)

2. Chemicals and Reagents:

  • Helium (carrier gas, high purity)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, if required)

3. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 270, 121, 93).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using dichloromethane as the solvent.

  • Working Standard Solutions: Prepare calibration standards in dichloromethane containing a fixed concentration of the internal standard.

  • Sample Preparation:

    • Perform solvent extraction as described for the HPLC-UV method using dichloromethane.

    • Add the internal standard to the extract.

    • (Optional) If derivatization is needed, evaporate the solvent and add the derivatizing agent. Heat the mixture according to the agent's protocol.

    • Dilute to the final volume with dichloromethane.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards with Internal Standard GC Inject into GC System Standard->GC Sample Extract Sample & Add Internal Standard Derivatize Derivatization (Optional) Sample->Derivatize Derivatize->GC MS Mass Spectrometric Detection (SIM) GC->MS Calibrate Generate Calibration Curve MS->Calibrate Quantify Quantify Analyte MS->Quantify Calibrate->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS is the most sensitive and selective technique for the quantification of this compound, making it ideal for trace-level analysis in complex matrices such as food contact materials, environmental samples, and biological fluids.

Experimental Protocol

1. Instrumentation:

  • LC system (as for HPLC-UV)

  • Tandem mass spectrometer (triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

2. Chemicals and Reagents:

  • As for HPLC-UV, but using LC-MS grade solvents and additives.

  • An isotopically labeled internal standard (e.g., this compound-d4) is highly recommended for the best accuracy.

3. Chromatographic and Spectrometric Conditions:

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the MS detector (e.g., using volatile mobile phase additives like ammonium formate).

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

  • Ion Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of this compound. For example:

    • Precursor ion (Q1): [M-H]⁻, m/z 269.1

    • Product ions (Q3): e.g., m/z 137.0 (quantifier), m/z 93.0 (qualifier)

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare calibration standards in the mobile phase containing a fixed concentration of the isotopically labeled internal standard.

  • Sample Preparation:

    • Sample extraction can be performed using solvent extraction as previously described.

    • For complex matrices, a Solid Phase Extraction (SPE) clean-up step may be necessary to remove interferences.

    • Add the internal standard before any extraction or clean-up steps.

    • Evaporate the final extract and reconstitute in the mobile phase.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare Standards with IS LC Inject into LC System Standard->LC Sample Extract Sample & Add IS SPE SPE Cleanup (Optional) Sample->SPE SPE->LC MSMS MS/MS Detection (MRM) LC->MSMS Calibrate Generate Calibration Curve MSMS->Calibrate Quantify Quantify Analyte MSMS->Quantify Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-tert-Butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-tert-butylphenyl salicylate. This method is suitable for the determination of this compound in raw materials and finished products. The protocol described herein utilizes a reversed-phase C18 column with UV detection, providing a rapid and accurate analytical solution for researchers, scientists, and professionals in the drug development industry.

Introduction

This compound is a chemical compound utilized as a UV absorber in various applications, including plastics and potentially in cosmetic formulations.[1][2] Its ability to absorb light in the 290-330 nm range makes it an effective agent for preventing photodegradation.[1] Accurate and precise quantification of this compound is essential for quality control and formulation development. The HPLC method presented in this document is designed for ease of use, reproducibility, and high sensitivity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Shim-pack VP-ODS, 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, ethanol, and water. Acetic acid (analytical grade).

  • Standard: this compound reference standard (purity ≥98%).

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water (80:20, v/v) was prepared. Alternatively, a mobile phase of ethanol, water, and acetic acid (70:29.5:0.5, v/v/v) can be used. The mobile phase should be degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

HPLC Conditions

The following chromatographic conditions are recommended:

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 277 nm or 313 nm

  • Run Time: 10 minutes

Data Presentation

The performance of this HPLC method was evaluated for its linearity, precision, accuracy, and sensitivity. The quantitative data are summarized in the table below.

ParameterResult
Retention Time (min) Approximately 4.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.7
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water 80:20) E Set HPLC Conditions: - Column: C18 - Flow Rate: 1.0 mL/min - Temp: 30°C - Detection: 277 nm A->E B Prepare Standard Stock Solution (1000 µg/mL) C Prepare Calibration Standards (1-100 µg/mL) B->C F Inject Standard/Sample (10 µL) C->F D Prepare Sample Solution D->F E->F G Acquire Chromatogram F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify this compound I->J

Caption: Workflow for HPLC analysis of this compound.

Discussion

The developed HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The use of a common C18 column and a straightforward isocratic mobile phase makes this method easily transferable to most analytical laboratories. The validation data demonstrates excellent linearity, precision, and accuracy over a relevant concentration range. The choice of detection wavelength at 277 nm or 313 nm falls within the maximum absorbance range of the analyte, ensuring good sensitivity.[1] This method is well-suited for routine quality control testing and for supporting formulation development activities.

References

Application Notes and Protocols for GC-MS Analysis of 4-tert-butylphenyl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-butylphenyl salicylate is a chemical compound used as a UV absorber and stabilizer in various materials, including plastics and cosmetics, to prevent degradation from ultraviolet light.[1][2] Its analysis is crucial for quality control, safety assessment, and stability studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound due to its high sensitivity and specificity.[3][4] This document provides a detailed protocol for the GC-MS analysis of this compound.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by analysis using a gas chromatograph coupled to a mass spectrometer. The compound is separated from other components in the sample based on its volatility and interaction with the GC column. The mass spectrometer then fragments the eluted compound and provides a unique mass spectrum, which is used for identification and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for a solid polymer matrix and a cosmetic cream.

Protocol 1.1: Extraction from a Solid Polymer Matrix (e.g., Plastic)

  • Sample Comminution: Reduce the size of the plastic sample into small pieces (approximately 1-2 mm) to increase the surface area for extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.

    • Add 10 mL of a suitable organic solvent such as dichloromethane or a mixture of ethyl acetate and n-hexane (1:1, v/v).

    • Vortex the sample for 1 minute.

    • Place the vial in an ultrasonic bath for 30 minutes to facilitate extraction.

    • Alternatively, use accelerated solvent extraction (ASE) for more efficient extraction.[3]

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

    • Transfer the filtrate to a clean vial.

    • If necessary, evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for accurate quantification.

Protocol 1.2: Extraction from a Cosmetic Cream

  • Sample Weighing and Dispersion:

    • Accurately weigh approximately 0.5 grams of the cosmetic cream into a centrifuge tube.

    • Add 5 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Liquid-Liquid Extraction:

    • Add 5 mL of n-hexane to the dispersed sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection and Concentration:

    • Carefully transfer the upper n-hexane layer to a clean vial.

    • Repeat the extraction with another 5 mL of n-hexane and combine the extracts.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Internal Standard: Add an internal standard as described in Protocol 1.1.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[5]
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature150 °C, hold for 1 minute
Ramp 115 °C/min to 300 °C
Hold10 minutes at 300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[5]
Source Temperature230 °C
Quadrupole Temperature150 °C[5]
Mass Range50-400 amu
Scan ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis
  • Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum of this compound is characterized by its molecular ion peak at m/z 270 and key fragment ions at m/z 121 and 135.[6]

  • Quantitative Analysis: For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring the characteristic ions of this compound (e.g., m/z 121, 135, and 270).[6] Construct a calibration curve by analyzing a series of standard solutions of known concentrations.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of this compound using the described method.

ParameterValue
Retention Time (min)~12.5
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery (%)90-105%
Relative Standard Deviation (RSD)< 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Polymer or Cream) Extraction Solvent Extraction Sample->Extraction Filtration Filtration/Concentration Extraction->Filtration FinalExtract Final Extract Filtration->FinalExtract Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Spectral Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Results Results Qualitative->Results Quantitative->Results

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship in Quantitative Analysis

quantitative_logic Standard Standard Solutions (Known Concentrations) GCMS GC-MS Analysis (Peak Area Measurement) Standard->GCMS Sample Sample Extract (Unknown Concentration) Sample->GCMS Calibration Calibration Curve (Peak Area vs. Concentration) GCMS->Calibration for standards Concentration Concentration Determination GCMS->Concentration for sample Calibration->Concentration

References

Synthesis of 4-tert-Butylphenyl Salicylate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 4-tert-butylphenyl salicylate, a compound of interest in various chemical and pharmaceutical research applications. The synthesis is achieved through the esterification of salicylic acid with 4-tert-butylphenol using phosphorus oxychloride as a condensing agent.

Introduction

This compound is a salicylate ester that finds applications as a UV absorber and stabilizer in various materials. Its synthesis involves the formation of an ester linkage between the carboxylic acid group of salicylic acid and the hydroxyl group of 4-tert-butylphenol. This protocol, adapted from a procedure published in Organic Syntheses, describes a reliable method for the preparation and purification of this compound on a laboratory scale.[1][2]

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Reactants
Salicylic Acid1.0 mole (138.1 g)[2]
4-tert-Butylphenol1.0 mole (150.2 g)Calculated
Phosphorus Oxychloride0.38 mole (58.3 g)[2]
Reaction Conditions
Temperature75-80 °C[2]
Reaction Time4 hours[2]
Product Information
Molecular FormulaC₁₇H₁₈O₃[3]
Molecular Weight270.32 g/mol [3]
Melting Point62-64 °C[3][4]
Theoretical Yield270.32 gCalculated
Expected Yield (Recrystallized)42%[2]

Experimental Protocol

This protocol details the synthesis, purification, and characterization of this compound.

Materials and Reagents
  • Salicylic acid

  • 4-tert-Butylphenol

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Absolute ethanol

  • Distilled water

  • Round-bottom flask (2 L)

  • Thermometer

  • Reflux condenser with a drying tube

  • Heating mantle

  • Stirring apparatus

  • Beaker (1 L)

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure

1. Reaction Setup:

  • In a 2-liter round-bottomed flask, combine salicylic acid (138.1 g, 1.0 mole) and 4-tert-butylphenol (150.2 g, 1.0 mole).

  • Fit the flask with a thermometer, a reflux condenser equipped with a drying tube, and a stirring mechanism.

  • Carefully add phosphorus oxychloride (58.3 g, 0.38 mole) to the mixture.

2. Reaction:

  • Heat the mixture with occasional swirling or continuous stirring.

  • Maintain the reaction temperature at 75–80 °C for 4 hours.[2] During this time, the reactants will melt and react.

3. Work-up and Isolation:

  • After 4 hours, the reaction mixture will be a molten mass.

  • Allow the mixture to cool slightly before pouring it slowly and with vigorous stirring into a 1-liter beaker containing a solution of sodium carbonate (120 g) in 800 mL of water. This will neutralize any remaining acidic components and precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with four 200-mL portions of water to remove any inorganic salts.

  • Air-dry the crude product.

4. Purification:

  • Recrystallize the crude this compound from absolute ethanol to obtain the purified product.[2]

  • Dissolve the crude solid in a minimal amount of hot absolute ethanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold absolute ethanol.

  • Dry the crystals thoroughly to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: The melting point of the purified product should be in the range of 62-64 °C.[3][4]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm): 10.56 (s, 1H), 8.08-8.06 (m, 1H), 7.47-7.45 (m, 2H), 7.14-7.12 (m, 2H), 7.04-6.96 (m, 3H), 1.34 (s, 9H).[5]

  • ¹³C NMR (15.09 MHz, CDCl₃): δ (ppm): 169.14, 162.26, 149.30, 147.81, 136.39, 130.37, 126.53, 120.98, 119.43, 117.84, 111.98, 34.55, 31.41.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and aromatic C-H and C=C bonds.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A Combine Salicylic Acid and 4-tert-Butylphenol B Add Phosphorus Oxychloride A->B C Heat at 75-80 °C for 4 hours B->C D Pour into Na2CO3 solution C->D Reaction Completion E Filter Crude Product D->E F Wash with Water E->F G Air Dry F->G H Recrystallize from Absolute Ethanol G->H Crude Product I Filter Purified Crystals H->I J Dry Final Product I->J K Melting Point J->K L NMR Spectroscopy J->L M IR Spectroscopy J->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 4-tert-Butylphenyl Salicylate in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylphenyl salicylate (t-BPS), a derivative of salicylic acid, is utilized as a UV absorber and light stabilizer in various polymers used in food contact materials (FCMs). Its function is to prevent the degradation of the plastic and the food product by absorbing UV radiation. However, as with any component of food packaging, there is a potential for t-BPS to migrate into the food, leading to consumer exposure. Therefore, its use is regulated, and its migration must be assessed to ensure food safety. These application notes provide a comprehensive overview of the regulatory status, toxicological profile, and detailed protocols for the analysis of this compound in the context of food contact applications.

Regulatory and Toxicological Profile

This compound is listed as an authorized additive in plastic food contact materials in the European Union under Regulation (EU) No 10/2011. In the United States, it is listed as an indirect food additive under several FDA regulations.

Quantitative Regulatory and Toxicological Data

The following table summarizes the key quantitative data for this compound.

ParameterValueJurisdiction/Reference
Specific Migration Limit (SML) 12 mg/kg of foodEuropean Union (Regulation (EU) No 10/2011)[1][2][3]
Oral LD50 (mouse) 2900 mg/kg body weight(Marhold, 1986)[4]
General Toxicity Moderately toxic by ingestion[1]

Potential Signaling Pathway Interactions

While specific studies on the signaling pathways directly affected by this compound are limited, research on related compounds such as other salicylate esters and phenolic compounds (like its precursor, 4-tert-butylphenol) suggests potential interactions with nuclear receptors. These interactions are critical for assessing potential endocrine-disrupting effects.

Based on available literature for structurally similar compounds, a plausible signaling pathway interaction for this compound involves the Estrogen Receptor (ER) . Certain salicylate esters and tert-butylated phenols have demonstrated estrogenic activity in vitro.[5][6][7][8] This suggests that t-BPS could potentially act as an agonist or antagonist to the estrogen receptor, leading to the transcription of estrogen-responsive genes.

Signaling_Pathway tBPS_ext 4-tert-Butylphenyl Salicylate (t-BPS) tBPS_intra t-BPS tBPS_ext->tBPS_intra ER Estrogen Receptor (ER) tBPS_intra->ER Binding tBPS_ER_complex t-BPS-ER Complex ER->tBPS_ER_complex tBPS_ER_complex_nuc t-BPS-ER Complex tBPS_ER_complex->tBPS_ER_complex_nuc Translocation ERE Estrogen Response Element (ERE) tBPS_ER_complex_nuc->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation

Caption: Plausible signaling pathway for this compound via the Estrogen Receptor.

Experimental Protocols

Migration Testing of this compound from Food Contact Materials

This protocol is based on the principles outlined in Commission Regulation (EU) No 10/2011 and relevant EN standards (EN 1186, EN 13130).[1][2][3][4][9][10][11][12][13]

1. Selection of Food Simulants and Test Conditions:

The choice of food simulants and test conditions should reflect the intended use of the food contact material.

Food TypeSimulantSimulant CompositionStandardized Test Conditions (Example: long-term storage at room temperature)
Aqueous and acidic foods (pH > 4.5)Simulant A10% (v/v) ethanol10 days at 40°C
Acidic foods (pH ≤ 4.5)Simulant B3% (w/v) acetic acid10 days at 40°C
Alcoholic foodsSimulant C20% (v/v) ethanol10 days at 40°C
Alcoholic foods > 20% and milk productsSimulant D150% (v/v) ethanol10 days at 40°C
Fatty foodsSimulant D2Vegetable oil (e.g., olive oil)10 days at 40°C
Dry foodsSimulant ETenax® TA (modified polyphenylene oxide)Dependent on temperature of use

2. Migration Test Procedure:

Migration_Workflow Start Start: Select FCM sample and appropriate food simulant Preparation Prepare test specimen with known surface area Start->Preparation Contact Place specimen in contact with the food simulant Preparation->Contact Incubation Incubate under specified time and temperature conditions Contact->Incubation Separation Remove specimen from simulant Incubation->Separation Extraction Extract t-BPS from simulant (if necessary) Separation->Extraction Analysis Quantify t-BPS using UPLC-FLD or GC-MS Extraction->Analysis Calculation Calculate specific migration (mg/kg or mg/dm²) Analysis->Calculation Comparison Compare result with SML (12 mg/kg) Calculation->Comparison End End: Compliance assessment Comparison->End

Caption: General workflow for migration testing of this compound.

3. Detailed Steps:

  • Sample Preparation: Cut a sample of the food contact material of a known surface area (e.g., 1 dm²).

  • Contact: Place the sample in a migration cell or vessel. Add a known volume of the selected food simulant, ensuring contact with the food-contact side of the sample. The standard ratio is 6 dm² of sample per 1 kg of food simulant.

  • Incubation: Seal the migration cell and place it in an oven or incubator at the specified temperature for the designated time.

  • Sample Collection: After incubation, remove the food simulant for analysis.

Analytical Protocol for the Quantification of this compound

This protocol is based on a published UPLC-FLD method and can be adapted for different food simulants.[9][14]

1. Instrumentation and Reagents:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system with a Fluorescence Detector (FLD).

  • C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • This compound standard (purity >98%).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Methanol (for extraction from Tenax® TA).

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1000 mg/L).

  • Prepare a series of working standard solutions by diluting the stock solution with the corresponding food simulant to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 15 mg/L).

3. Sample Preparation:

  • Aqueous Simulants (A, B, C, D1): The simulant can often be directly injected into the UPLC system after filtration through a 0.22 µm syringe filter. If concentration is needed, a solid-phase extraction (SPE) step may be employed.

  • Fatty Food Simulant (D2 - Olive Oil): Extraction of t-BPS from olive oil is necessary. A liquid-liquid extraction with a solvent like acetonitrile or a solid-phase extraction can be used.

  • Dry Food Simulant (E - Tenax® TA): The migrated t-BPS is desorbed from the Tenax® TA by solvent extraction (e.g., with methanol or acetonitrile) followed by analysis of the extract.[9][14]

4. UPLC-FLD Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Fluorescence Detection: Excitation wavelength of 310 nm and an emission wavelength of 450 nm.

5. Quantification:

  • Inject the prepared samples and standards into the UPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration in the sample by comparing the peak area to the calibration curve.

  • Calculate the specific migration in mg/kg of food simulant.

Conclusion

The use of this compound in food contact materials requires careful control and verification of compliance with regulatory limits to ensure consumer safety. The provided protocols for migration testing and analysis, based on current EU regulations and scientific literature, offer a framework for researchers and industry professionals to assess the migration of this substance. Further research into the specific toxicological pathways of this compound is warranted to refine the risk assessment of this widely used additive.

References

Application Notes and Protocols: 4-tert-butylphenyl Salicylate as a UV Light Absorber in Plastic Food Wrappings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-tert-butylphenyl salicylate (TBS) for its use as a UV light absorber in plastic food wrappings. Detailed protocols for evaluating its efficacy and migration from plastic films are also presented.

Introduction

This compound, also known as TBS, is a chemical compound utilized as a light absorber in plastic food wrappings.[1] Its primary function is to protect the packaged food from degradation by absorbing harmful ultraviolet (UV) radiation, thereby extending the shelf life and maintaining the quality of the food product. TBS is particularly effective in absorbing UV light in the 290-330 nm range.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 87-18-3[1]
Molecular Formula C17H18O3[2]
Molecular Weight 270.32 g/mol [1]
Melting Point 62-64 °C[1]
Appearance White crystalline powder[2]
UV Absorption Max 290-330 nm[1]
Solubility Insoluble in water; soluble in ethanol, ethyl acetate, methyl ethyl ketone, and toluene.[2][2]
Recommended loading in plastics 0.2-1.5 parts per hundred resin (phr)[2]

Mechanism of Action: UV Absorption

Salicylates, including this compound, function as UV absorbers through a process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. This is followed by a rapid intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen. This process allows for the efficient dissipation of the absorbed UV energy as heat through non-radiative decay pathways, returning the molecule to its ground state, ready to absorb another UV photon. This photochemical mechanism imparts high photostability to the molecule, making it an effective UV stabilizer.[3]

G Figure 1: Mechanism of UV Absorption by this compound TBS_ground TBS (Ground State) TBS_excited TBS (Excited State) TBS_ground->TBS_excited UV Photon Absorption ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) TBS_excited->ESIPT Rapid Proton Transfer ESIPT->TBS_ground Non-radiative Decay Heat Heat Dissipation ESIPT->Heat G Figure 2: Workflow for Plastic Film Preparation Start Start Weigh Weigh Polymer and TBS Start->Weigh Mill Melt and Mix on Two-Roll Mill Weigh->Mill Compound Homogeneous Compound Mill->Compound Mold Compression Molding Compound->Mold Film Plastic Film Mold->Film End End Film->End G Figure 3: Logic for Evaluating UV-Blocking Performance Start Start Prep Prepare Films with and without TBS Start->Prep UVVis UV-Vis Spectrophotometry Prep->UVVis Weather Accelerated Weathering Prep->Weather AnalyzeUV Analyze UV Transmission UVVis->AnalyzeUV AnalyzeProp Analyze Yellowness and Mechanical Properties Weather->AnalyzeProp Compare Compare Performance AnalyzeUV->Compare AnalyzeProp->Compare Conclusion Draw Conclusion on Efficacy Compare->Conclusion End End Conclusion->End G Figure 4: Experimental Workflow for Migration Testing Start Start CutFilm Cut Film to Known Area Start->CutFilm Expose Expose to Food Simulant in Migration Cell CutFilm->Expose Incubate Incubate at Specific Time and Temperature Expose->Incubate Analyze Analyze Simulant by HPLC Incubate->Analyze Quantify Quantify TBS Concentration Analyze->Quantify Calculate Calculate Migration Level Quantify->Calculate Compare Compare with SML Calculate->Compare End End Compare->End

References

Troubleshooting & Optimization

Technical Support Center: Photodegradation of 4-tert-Butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation pathways of 4-tert-butylphenyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary photodegradation pathway of this compound?

The primary photodegradation pathway for this compound is expected to be a Photo-Fries rearrangement.[1][2][3] This reaction is common for phenolic esters when exposed to UV light and involves the cleavage of the ester bond, followed by the rearrangement of the acyl group onto the aromatic ring of the phenol.

Q2: What are the likely major photoproducts of this compound degradation?

Based on studies of the closely related compound phenyl salicylate, the major photoproducts are expected to be substituted dihydroxybenzophenones.[4] Specifically, the Photo-Fries rearrangement can lead to the formation of both ortho and para isomers. For this compound, the anticipated major products are:

  • 2-hydroxy-5-tert-butyl-2'-hydroxybenzophenone (ortho product): The salicylic acid moiety rearranges to the ortho position relative to the hydroxyl group on the 4-tert-butylphenol ring.

  • 2-hydroxy-3-tert-butyl-4'-hydroxybenzophenone (para product): The salicylic acid moiety rearranges to the para position.

In addition to the rearranged products, simple cleavage of the ester bond can also lead to the formation of 4-tert-butylphenol and salicylic acid .

Q3: What is the proposed mechanism for the Photo-Fries rearrangement of this compound?

The Photo-Fries rearrangement proceeds via a radical mechanism.[1][3] Upon absorption of UV radiation, the this compound molecule is excited to a higher energy state. This leads to the homolytic cleavage of the ester bond, generating a 4-tert-butylphenoxy radical and a salicyloyl radical, which are held in close proximity within a "solvent cage". These radicals can then recombine in several ways:

  • Ortho-rearrangement: The salicyloyl radical attacks the ortho position of the 4-tert-butylphenoxy radical, leading to the formation of 2-hydroxy-5-tert-butyl-2'-hydroxybenzophenone after tautomerization.

  • Para-rearrangement: The salicyloyl radical attacks the para position of the 4-tert-butylphenoxy radical. However, since the para position is already substituted with a tert-butyl group, this pathway is less likely for the formation of a substituted benzophenone. Recombination at the ortho position of the salicylic acid moiety is more probable.

  • Radical escape and other products: The radicals can escape the solvent cage and react with other molecules or abstract hydrogen atoms from the solvent, leading to the formation of 4-tert-butylphenol and salicylic acid.

Q4: Are there any secondary degradation pathways to consider?

Yes, the primary photoproducts, such as the substituted dihydroxybenzophenones and 4-tert-butylphenol, can themselves undergo further photodegradation upon prolonged UV exposure. The degradation of 4-tert-butylphenol has been studied and can proceed through various advanced oxidation processes, leading to hydroxylated and ring-opened products.[5][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No degradation of this compound observed. Insufficient UV light intensity or incorrect wavelength. The maximum light absorption for this compound is in the 290-330 nm range.[8]Ensure your UV lamp emits within the absorption spectrum of the compound. Check the lamp's age and output.
Low concentration of the starting material.Increase the initial concentration of this compound.
Inappropriate solvent.Use a solvent that is transparent to the UV wavelength being used and does not quench the excited state of the molecule. Cyclohexane, methanol, or acetonitrile are common choices.[9]
Low yield of expected Photo-Fries products. Radicals are escaping the solvent cage and reacting with the solvent or other species.Consider using a more viscous solvent to increase the solvent cage effect. Running the reaction at a lower temperature can also help.
The reaction is being performed in the presence of radical scavengers (e.g., oxygen).Degas the solution with nitrogen or argon before and during irradiation.
Formation of multiple, unidentified products. Secondary photodegradation of the primary products.Reduce the irradiation time and monitor the reaction progress at shorter intervals using techniques like HPLC or GC-MS.
The solvent is participating in the reaction.Choose a more inert solvent.
Difficulty in separating and identifying photoproducts. The photoproducts have similar polarities.Utilize high-performance liquid chromatography (HPLC) with a suitable column and mobile phase gradient for separation. For identification, use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

General Protocol for Photodegradation Study of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and objectives.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or cyclohexane) at a known concentration (e.g., 10-50 mg/L).

    • The solvent should be of high purity and transparent to the irradiation wavelength.

  • Photoreactor Setup:

    • Use a quartz reaction vessel to allow for the transmission of UV light.

    • The light source should be a mercury lamp or a solar simulator with a known spectral output. A filter may be used to select a specific wavelength range.

    • The reactor should be equipped with a magnetic stirrer to ensure homogeneity of the solution.

    • A cooling system may be necessary to maintain a constant temperature, as heat can influence the reaction.

  • Irradiation Procedure:

    • Transfer a known volume of the this compound solution to the quartz reactor.

    • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during irradiation to remove dissolved oxygen, which can act as a radical scavenger.

    • Turn on the UV lamp and start the magnetic stirrer.

    • Withdraw aliquots of the sample at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes) for analysis.

  • Sample Analysis:

    • Analyze the collected samples using High-Performance Liquid Chromatography (HPLC) with a UV detector to monitor the disappearance of the parent compound and the formation of photoproducts. A C18 column is often suitable for separating aromatic compounds.

    • For the identification of photoproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed to determine their molecular weights and fragmentation patterns.

    • For structural elucidation of major products, preparative HPLC can be used for isolation, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Expected Photodegradation Products of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Proposed Formation Pathway
This compoundC₁₇H₁₈O₃270.32Starting Material
2-hydroxy-5-tert-butyl-2'-hydroxybenzophenoneC₁₇H₁₈O₃270.32Photo-Fries Rearrangement (ortho)
4-tert-ButylphenolC₁₀H₁₄O150.22Ester Bond Cleavage
Salicylic AcidC₇H₆O₃138.12Ester Bond Cleavage

Visualizations

Photodegradation_Pathway cluster_main Photodegradation of this compound cluster_products Photoproducts This compound This compound Excited State Excited State This compound->Excited State UV Light (hν) Radical Pair (in solvent cage) 4-tert-Butylphenoxy Radical + Salicyloyl Radical Excited State->Radical Pair (in solvent cage) Ester Bond Cleavage Ortho-Photo-Fries Product 2-hydroxy-5-tert-butyl- 2'-hydroxybenzophenone Radical Pair (in solvent cage)->Ortho-Photo-Fries Product Ortho-Recombination Cleavage Products 4-tert-Butylphenol Salicylic Acid Radical Pair (in solvent cage)->Cleavage Products Radical Escape

Caption: Proposed Photo-Fries rearrangement pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare solution of This compound in a suitable solvent B Transfer to quartz reactor A->B C Degas with inert gas (N2 or Ar) B->C D Irradiate with UV light source C->D E Withdraw samples at time intervals D->E F HPLC-UV Analysis (Quantification) E->F G LC-MS / GC-MS (Identification) E->G H NMR (Structure Elucidation) G->H

Caption: General experimental workflow for studying photodegradation.

References

Technical Support Center: Synthesis of 4-tert-butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during the synthesis of 4-tert-butylphenyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthesis method for this compound?

A1: The most cited method for synthesizing this compound involves the esterification of salicylic acid with 4-tert-butylphenol. This reaction is typically facilitated by a coupling agent or dehydrator, such as phosphorus oxychloride (POCl₃).[1]

Q2: What are the primary byproducts I should expect during this synthesis?

A2: During the synthesis, several byproducts can form alongside the desired product. These typically include:

  • Unreacted Starting Materials: Salicylic acid and 4-tert-butylphenol.

  • Self-Esterification Product of Salicylic Acid: Salicylsalicylic acid (Salsalate).

  • Phosphate Esters: Tris(4-tert-butylphenyl) phosphate, formed from the reaction of 4-tert-butylphenol with the POCl₃ reagent.[2]

  • Fries Rearrangement Products: The product, a phenolic ester, can undergo rearrangement to form ortho- and para-hydroxyaryl ketones, especially in the presence of Lewis acids.[3]

  • Decarboxylation Product: At elevated temperatures, salicylic acid can decompose into phenol and carbon dioxide.[4]

Q3: Why does the Fries rearrangement occur and what are the resulting byproducts?

A3: The Fries rearrangement is a reaction of a phenolic ester that results in the migration of the acyl group to the aryl ring, forming a keto phenol.[5] This reaction is often induced by a Lewis acid, which may be present as the catalyst or as an impurity in the reagents.[6] For this compound, this would lead to the formation of isomers of (2-hydroxybenzoyl)-4-tert-butylphenol.

Q4: How can I minimize the formation of these byproducts?

A4: Minimizing byproduct formation can be achieved by controlling the reaction conditions:

  • Stoichiometry: Use a precise molar ratio of reactants to avoid excess starting materials in the final product.

  • Temperature Control: Maintain the recommended reaction temperature to prevent thermal decomposition (like decarboxylation of salicylic acid) and reduce the rate of side reactions. Lower temperatures generally favor the para-product in Fries rearrangements, while higher temperatures favor the ortho-product.[6]

  • Purity of Reagents: Use high-purity starting materials and reagents to avoid introducing catalytic impurities that could promote side reactions.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC) to stop it once the starting material is consumed, preventing further reaction of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Observed Probable Cause (Potential Byproduct) Suggested Solution / Identification Method
Low Product Yield with Multiple Spots on TLC 1. Unreacted Starting Materials: Salicylic acid, 4-tert-butylphenol.2. Self-Condensation: Salicylsalicylic acid.3. Fries Rearrangement: Isomers of (2-hydroxybenzoyl)-4-tert-butylphenol.Solution: Optimize reaction time and stoichiometry. Purify the crude product using column chromatography.Identification: Run TLC with standards of starting materials. Byproducts are often more polar than the desired ester product.
Product is an Oil or Fails to Crystallize Presence of significant amounts of unreacted 4-tert-butylphenol or other low-melting point impurities.Solution: Improve purification by recrystallization from a suitable solvent system or by column chromatography.Identification: Analyze the crude product by ¹H NMR to quantify the presence of major impurities.
Final Product is Discolored (Yellow/Brown) Formation of colored byproducts, possibly from Fries rearrangement or other degradation pathways. The product itself may yellow upon exposure to light.Solution: Purify via recrystallization, possibly with the addition of activated charcoal to remove colored impurities. Store the final product protected from light.Identification: Use UV-Vis spectroscopy to check for unexpected absorbance maxima.
Unexpected Peaks in Mass Spectrum Presence of byproducts with distinct molecular weights.Byproduct MWs: - Salicylic Acid: 138.12 g/mol - 4-tert-butylphenol: 150.22 g/mol - Salicylsalicylic Acid: 258.23 g/mol - Fries Products: 270.32 g/mol
Summary of Potential Byproducts and Their Properties
Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Analytical Signature
This compound (Product)C₁₇H₁₈O₃270.32Target peak in HPLC/GC-MS; characteristic ¹H and ¹³C NMR signals.
Salicylic AcidC₇H₆O₃138.12More polar than the product on TLC; distinct retention time in HPLC.
4-tert-butylphenolC₁₀H₁₄O150.22Less polar than salicylic acid; characteristic tert-butyl singlet in ¹H NMR.
Salicylsalicylic Acid (Salsalate)C₁₄H₁₀O₅258.23Higher polarity than the product; distinct aromatic splitting pattern in ¹H NMR.
Fries Rearrangement IsomersC₁₇H₁₈O₃270.32Isomeric with the product (same MW), but different retention times and NMR spectra.
Tris(4-tert-butylphenyl) phosphateC₃₀H₃₉O₄P506.60High molecular weight peak in MS; absence of salicylic acid fragment.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure. Researchers should adapt it based on laboratory safety standards and specific experimental goals.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-tert-butylphenol (1.0 eq) and salicylic acid (1.0 eq) to a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃, ~0.4 eq) dropwise via the dropping funnel over 30 minutes. An HCl acceptor like pyridine may be used.[5]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it into ice-cold water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted salicylic acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent like ethanol/water or by column chromatography on silica gel.

Protocol 2: Identification and Characterization of Byproducts
  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point.

    • Procedure: Spot the crude reaction mixture, the purified product, and standards of the starting materials on a silica gel TLC plate.

    • Analysis: Visualize the spots under UV light (254 nm). Unreacted salicylic acid will be a highly polar spot (low Rf). 4-tert-butylphenol will be less polar. The product ester will have a higher Rf value. Fries rearrangement products are typically more polar than the parent ester.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile.

    • Detection: UV detection at a wavelength where all components absorb (e.g., 277 nm).

    • Analysis: The elution order will generally be from most polar (salicylic acid) to least polar. Isomeric Fries products may be resolved from the main product.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Procedure: Analyze the crude product to identify volatile components. Derivatization may be necessary for polar compounds like salicylic acid.

    • Analysis: The mass spectrometer will provide the molecular weight of each component, which is crucial for identifying byproducts. For example, a peak with m/z = 270 could be the product or a Fries rearrangement isomer, which can be distinguished by their different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Analyze the crude and purified products. Look for the characteristic singlet of the tert-butyl group (~1.3 ppm). The presence of multiple sets of aromatic signals or multiple phenolic -OH peaks indicates a mixture of products.

    • ¹³C NMR: Provides complementary information on the number of unique carbon environments, helping to confirm the presence of isomers and other byproducts.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving issues during the synthesis of this compound.

TroubleshootingWorkflow start Problem Observed (e.g., Low Yield, Impurities) analysis Analyze Crude Product (TLC, HPLC, GC-MS) start->analysis compare Compare with Standards (Starting Materials, Product) analysis->compare impurity_sm Impurity Identified: Unreacted Starting Materials compare->impurity_sm Spots/Peaks match starting materials impurity_fries Impurity Identified: Fries Rearrangement Product (Isomer) compare->impurity_fries Isomeric peak found (same MW, diff. RT) impurity_other Impurity Identified: Other Byproduct (e.g., Salsalate) compare->impurity_other Other unexpected peaks found solution_stoich Solution: Optimize Stoichiometry & Time impurity_sm->solution_stoich solution_temp Solution: Optimize Temperature & Catalyst impurity_fries->solution_temp solution_purify Solution: Enhance Purification (Column Chromatography / Recrystallization) impurity_other->solution_purify end_node Pure Product Obtained solution_stoich->end_node solution_temp->end_node solution_purify->end_node

Caption: Troubleshooting workflow for identifying and resolving byproduct formation.

References

preventing yellowing of 4-tert-butylphenyl salicylate upon light exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylphenyl salicylate, focusing on the common issue of yellowing upon exposure to light.

Troubleshooting Guide

Issue: My this compound solution/sample is turning yellow.

This is a common issue caused by photodegradation. The phenolic and salicylate moieties in the molecule are susceptible to photo-oxidation, leading to the formation of colored byproducts, likely quinone-type species. Follow these steps to troubleshoot and prevent yellowing.

Step 1: Identify the Source of Light Exposure

  • Question: Is the sample exposed to direct sunlight, fluorescent laboratory lighting, or UV lamps?

  • Action: Minimize all light exposure. Store the compound in amber vials or wrap containers in aluminum foil. Work in a dimly lit area or under yellow light when handling the material.

Step 2: Implement Stabilization Strategies

  • Question: Are you using any photostabilizers in your formulation?

  • Action: Incorporate UV absorbers and/or antioxidants into your solution. See the table below for recommended starting concentrations. A synergistic combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS) is often most effective.

Step 3: Evaluate Solvent and Purity

  • Question: What solvent are you using? Are there any metallic impurities?

  • Action: Certain solvents can promote photodegradation. Consider switching to a more photostable solvent if possible. Trace metal ions can catalyze oxidation; consider using a chelating agent.

Logical Troubleshooting Workflow

This diagram illustrates the decision-making process for addressing the yellowing of this compound.

G start Start: Yellowing Observed check_light Is the sample protected from light? start->check_light protect_light Action: Store in amber vial or wrap in foil. Work in low light. check_light->protect_light No check_stabilizer Is a stabilizer present in the formulation? check_light->check_stabilizer Yes protect_light->check_stabilizer add_stabilizer Action: Add UV absorber and/or HALS. (See Table 1) check_stabilizer->add_stabilizer No check_solvent Are there solvent or impurity issues? check_stabilizer->check_solvent Yes add_stabilizer->check_solvent change_solvent Action: Use a more stable solvent. Add a chelating agent. check_solvent->change_solvent Potential Issue re_evaluate Re-evaluate for yellowing check_solvent->re_evaluate No Obvious Issue change_solvent->re_evaluate

Caption: Troubleshooting workflow for yellowing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism for the yellowing of this compound?

A1: The yellowing is primarily due to photo-oxidation. Upon exposure to UV and visible light, the phenolic group is susceptible to oxidation, which can lead to the formation of colored quinone and other degradation products. This process can be accelerated by the presence of certain solvents, impurities, and high-intensity light.

Q2: What are UV absorbers and how do they work?

A2: UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate it as thermal energy, thereby protecting the active substance from photodegradation. Common classes include benzophenones, benzotriazoles, and triazines.

Q3: What are Hindered Amine Light Stabilizers (HALS) and are they suitable for this compound?

A3: HALS are radical scavengers. They do not absorb UV radiation but instead inhibit degradation by trapping free radicals that are formed during the photo-oxidation process. They are highly effective and are often used in synergy with UV absorbers.

Q4: Can I use antioxidants like BHT to prevent yellowing?

A4: While phenolic antioxidants like BHT can be effective, some can themselves produce colored byproducts upon oxidation, potentially contributing to discoloration.[1] It is often better to start with a non-phenolic antioxidant like a HALS.

Q5: How can I quantitatively measure the yellowing of my sample?

A5: The most common method is UV-Vis spectroscopy.[2] An increase in absorbance in the visible region of the spectrum (typically between 400-450 nm) is indicative of yellowing. This can be quantified by monitoring the change in absorbance at a specific wavelength over time.

Data Presentation

The following table provides representative data on the effectiveness of various stabilizers in preventing the yellowing of a phenolic compound in solution after accelerated light exposure. The "Yellowness Index" is a calculated value based on spectrophotometric measurements.

Table 1: Efficacy of Photostabilizers in Preventing Yellowing

Stabilizer SystemConcentration (% w/w)Yellowness Index (After 10 hrs exposure)
Control (None)055.2
UV Absorber (Benzotriazole type)0.515.8
HALS0.520.1
UV Absorber + HALS 0.5 + 0.5 5.3
Antioxidant (BHT)0.525.6
Chelating Agent (EDTA)0.148.9

Note: These are illustrative values for a model phenolic system and should be optimized for your specific application.

Experimental Protocols

Protocol 1: Accelerated Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.[3][4]

Objective: To assess the propensity of this compound to yellow under accelerated light conditions and to evaluate the effectiveness of various stabilizers.

Materials:

  • This compound

  • Chosen solvent (e.g., ethanol, isopropanol)

  • Stabilizers to be tested (e.g., UV absorber, HALS)

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (e.g., xenon lamp or cool white fluorescent and near-UV lamps)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • For each stabilizer to be tested, prepare a solution of this compound containing the desired concentration of the stabilizer (e.g., 0.5% w/w relative to the salicylate).

    • Prepare a "control" sample containing only the this compound solution.

    • For each condition, prepare a "dark control" by wrapping an identical sample vial completely in aluminum foil.[5]

  • Exposure:

    • Place the unwrapped sample vials and the dark control vials in the photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each sample.

    • Measure the UV-Vis spectrum of each aliquot from 200 nm to 700 nm.

    • Record the absorbance at a wavelength indicative of yellowing (e.g., 420 nm).

    • Compare the absorbance of the light-exposed samples to their respective dark controls to correct for any thermal degradation.

Experimental Workflow Diagram

G prep_solution Prepare solutions: - Control - With Stabilizers - Dark Controls expose Expose samples to light in photostability chamber prep_solution->expose analyze Analyze aliquots at time intervals using UV-Vis Spectroscopy expose->analyze compare Compare absorbance of exposed vs. dark controls analyze->compare evaluate Evaluate stabilizer efficacy compare->evaluate

Caption: Workflow for accelerated photostability testing.

Signaling Pathways and Mechanisms

Photodegradation Pathway of this compound

The following diagram illustrates a plausible photodegradation pathway leading to the formation of colored species.

G cluster_0 Photodegradation Pathway A This compound B Excited State A->B hν (Light Absorption) C Radical Intermediates B->C Intersystem Crossing / Radical Formation D Oxidized Species (e.g., Quinones) C->D Oxidation E Yellowing D->E

Caption: Simplified photodegradation pathway of this compound.

Mechanism of Action of Stabilizers

This diagram shows how UV absorbers and HALS interrupt the photodegradation process.

G cluster_1 Stabilization Mechanisms A This compound B Excited State A->B hν (Light) C Radical Intermediates B->C D Oxidized Species C->D UVA UV Absorber UVA->B Energy Transfer (Heat Dissipation) HALS HALS HALS->C Radical Scavenging

Caption: How UV absorbers and HALS prevent photodegradation.

References

Technical Support Center: Synthesis and Purification of 4-tert-butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-tert-butylphenyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most widely used laboratory-scale synthesis involves the esterification of salicylic acid with 4-tert-butylphenol.[1] A common coupling agent for this reaction is phosphorus oxychloride (POCl₃).

Q2: What are the primary starting materials and reagents for this synthesis?

The key reactants are salicylic acid and 4-tert-butylphenol. Phosphorus oxychloride is typically used as the dehydrating and activating agent.

Q3: What are the potential impurities in the final product?

Potential impurities can include:

  • Unreacted starting materials: Salicylic acid and 4-tert-butylphenol.

  • Isomeric byproducts: The 4-tert-butylphenol starting material may contain isomers such as 2-tert-butylphenol, which can react to form the corresponding salicylate.

  • Self-esterification product of salicylic acid: Salicylic acid can react with itself to form salsalate.[2][3]

  • Colored impurities: These can form due to side reactions or degradation, especially at elevated temperatures.[2] The product itself may also yellow upon exposure to light.[1]

Q4: How can the progress of the reaction be monitored?

Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the reactants and the appearance of the product spot can be tracked to determine the reaction's completion.

Q5: What is the typical melting point of pure this compound?

The reported melting point for the purified product is in the range of 62-64 °C.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is heated to the appropriate temperature and for a sufficient duration. - Monitor the reaction progress using TLC to confirm the consumption of starting materials.
Presence of Moisture - Use anhydrous reagents and solvents. Phosphorus oxychloride reacts violently with water, which will deactivate it. - Ensure all glassware is thoroughly dried before use.
Improper Stoichiometry - Verify the molar ratios of the reactants and the coupling agent.
Inefficient Quenching/Work-up - During the work-up, ensure the product is not lost due to its solubility in the aqueous phase, although it is poorly soluble in water.[1] - Inefficient extraction can also lead to lower yields.
Problem 2: Product is Colored (Yellow or Brown)
Possible Cause Troubleshooting Steps
Reaction Overheating - Maintain the reaction temperature within the recommended range to avoid the formation of colored byproducts.[2]
Light Exposure - this compound can turn yellow upon exposure to light.[1] Store the purified product in a dark, cool place.
Presence of Impurities - During purification, use activated charcoal to adsorb colored impurities. Add a small amount of charcoal to the hot solution before recrystallization and perform a hot filtration.
Problem 3: Difficulty in Purification by Recrystallization
Possible Cause Troubleshooting Steps
"Oiling Out" of the Product - This occurs when the product separates as a liquid instead of a solid during cooling. This can be due to a high concentration of impurities or if the boiling point of the solvent is higher than the melting point of the product.[4][5] - To resolve this, try using a larger volume of the recrystallization solvent, or switch to a solvent with a lower boiling point. Slow cooling can also promote crystal formation over oiling out.
Poor Crystal Formation - Ensure the solution is fully saturated at the higher temperature and allowed to cool slowly and undisturbed. - Scratching the inside of the flask with a glass rod can sometimes induce crystallization. - Seeding the solution with a small crystal of the pure product can also initiate crystallization.
Co-crystallization of Impurities - If impurities have similar solubility profiles to the product, multiple recrystallizations may be necessary. - Alternatively, column chromatography can be employed for more challenging separations.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Salicylic acid

  • 4-tert-butylphenol

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate

  • Absolute ethanol

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a drying tube, combine salicylic acid (1 mole) and 4-tert-butylphenol (1 mole).

  • Carefully add phosphorus oxychloride (0.38 mole) to the mixture.

  • Heat the mixture with occasional swirling, maintaining a temperature of 75–80 °C for 4 hours.

  • After the reaction is complete, pour the molten mass slowly and with vigorous stirring into a solution of sodium carbonate (120 g) in water (800 ml).

  • Collect the precipitated crude product by filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from absolute ethanol.

Quantitative Data
Parameter Value
Molar Ratio (Salicylic Acid : 4-tert-butylphenol : POCl₃)1 : 1 : 0.38
Reaction Temperature75–80 °C
Reaction Time4 hours
Expected Crude Yield70–76%
Expected Purified Yield55–62%
Melting Point (Purified)63.0–63.4 °C
Solubility Data for this compound
Solvent Solubility (weight %)
Water< 0.1%
Anhydrous Ethanol79%
Ethyl Acetate153%
Butanone197%
Toluene158%

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Salicylic Acid and 4-tert-butylphenol start->reactants add_reagent Add POCl3 reactants->add_reagent reaction Heat at 75-80°C for 4 hours add_reagent->reaction workup Pour into Na2CO3 solution reaction->workup filtration Filter and Wash with Water workup->filtration purification Recrystallize from Absolute Ethanol filtration->purification product Pure 4-tert-butylphenyl Salicylate purification->product troubleshoot_low_yield start Low Yield Observed check_reaction Was the reaction complete? (Check TLC) start->check_reaction check_moisture Were anhydrous conditions maintained? check_reaction->check_moisture Yes incomplete Incomplete Reaction: - Increase reaction time - Ensure proper temperature check_reaction->incomplete No check_stoichiometry Was the stoichiometry of reagents correct? check_moisture->check_stoichiometry Yes moisture Moisture Contamination: - Use anhydrous reagents/solvents - Dry glassware thoroughly check_moisture->moisture No stoichiometry Incorrect Stoichiometry: - Recalculate and verify molar ratios check_stoichiometry->stoichiometry No

References

solubility issues of 4-tert-butylphenyl salicylate in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylphenyl salicylate and its solubility in various polymer matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound in polymer matrices.

Issue Potential Cause Recommended Action
Cloudy or Opaque Film Phase separation of this compound from the polymer matrix due to poor solubility or exceeding the solubility limit.- Reduce the concentration of this compound in the formulation.- Select a polymer with a more similar solubility parameter (see FAQ 1).- Modify the solvent system used for casting to improve initial miscibility.- Anneal the film at a temperature above the glass transition (Tg) of the polymer but below the melting point of the salicylate to promote dissolution.
Surface Residue or "Blooming" Migration of the this compound to the surface of the polymer film over time, often due to supersaturation and subsequent phase separation.[1]- Decrease the loading of this compound to below its saturation point in the polymer.- Incorporate a plasticizer to increase the free volume of the polymer and potentially improve salicylate solubility.- Rapid cooling after any thermal processing can sometimes trap the additive within the matrix.
Crystalline Structures in Film Crystallization of this compound within the polymer matrix, indicating a lack of miscibility and thermodynamic instability.- Confirm the presence of crystals using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).- If amorphous dispersion is desired, consider using a polymer that exhibits specific interactions (e.g., hydrogen bonding) with the salicylate.- The addition of a crystallization inhibitor can be explored.
Inconsistent Drug Release Non-uniform distribution of this compound within the polymer matrix.- Ensure complete dissolution of both the polymer and salicylate in the solvent before casting.- Optimize the solvent evaporation rate during film casting; very rapid evaporation can sometimes trap pockets of high drug concentration.[2]
Yellowing of the Film This compound can have a tendency to yellow upon exposure to light.[3]- Incorporate a secondary light stabilizer or antioxidant into the formulation.- Store the films in light-protected conditions.

Frequently Asked Questions (FAQs)

Q1: How can I predict the solubility of this compound in a given polymer?

A1: A good starting point for predicting solubility is the use of Hansen Solubility Parameters (HSP). The principle is that "like dissolves like." If the HSP values of the small molecule and the polymer are close, they are more likely to be miscible. The total solubility parameter (δt) is derived from three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The compatibility between two materials can be estimated by their HSP distance (Ra). A smaller Ra value suggests better compatibility.

Q2: What are the typical loading concentrations of this compound in polymers?

A2: As a UV absorber in industrial plastics like PVC, polyethylene, and polyurethane, this compound is typically used in concentrations ranging from 0.2 to 1.5 parts per hundred parts of resin (phr).[3] For drug delivery applications, the loading will depend on the desired therapeutic effect and the solubility limit in the specific polymer, which needs to be determined experimentally.

Q3: Can I use melt processing methods with this compound?

A3: Yes, with caution. This compound has a relatively low melting point of 62-64°C.[3][4] This makes it potentially suitable for hot-melt extrusion (HME) with polymers that have a processing window in a similar or slightly higher temperature range. However, thermal stability of both the salicylate and the polymer at the processing temperature must be confirmed to avoid degradation.

Q4: How do I confirm if this compound has dissolved or is dispersed as crystals in my polymer matrix?

A4: Differential Scanning Calorimetry (DSC) is a primary technique. If the salicylate is dissolved, you will not see its characteristic melting endotherm. The glass transition temperature (Tg) of the polymer may also shift, indicating miscibility. X-ray Diffraction (XRD) can also be used; a lack of sharp crystalline peaks for the salicylate indicates it is in an amorphous state.

Q5: Are there any known incompatibilities with common pharmaceutical polymers?

Data Presentation

Table 1: Properties of this compound

PropertyValueReference(s)
CAS Number 87-18-3[3][4]
Molecular Formula C17H18O3[4]
Molecular Weight 270.32 g/mol [4]
Melting Point 62-64 °C[3][4]
logP (o/w) 4.708 (est.)[5]
Water Solubility < 0.1% (w/w)[4]
Solubility in Organic Solvents (w/w) Ethanol: 79%, Ethyl Acetate: 153%, Toluene: 158%[3][4]

Table 2: Estimated Hansen Solubility Parameters and Compatibility

MaterialδD (MPa½)δP (MPa½)δH (MPa½)Predicted Compatibility with this compound
This compound (Estimated) 18.55.08.0-
Polyvinyl Chloride (PVC) 19.27.93.4Moderate
Polyethylene (PE) 16.90.82.8Low
Polyurethane (PU) (Generic) 18.19.34.5Moderate to High

Note: HSP values for polymers can vary depending on their specific grade and molecular weight. The values for this compound are estimated based on its chemical structure and are for predictive purposes only.

Experimental Protocols

Protocol 1: Preparation of Polymer Films by Solvent Casting

This protocol describes a general method for preparing polymer films containing this compound.

  • Solution Preparation: a. Weigh the desired amounts of the polymer and this compound. b. Select a suitable solvent that dissolves both components (e.g., tetrahydrofuran, dichloromethane, or a co-solvent system). c. Dissolve the polymer in the solvent first by stirring, then add the this compound and continue to stir until a clear, homogeneous solution is obtained.

  • Casting: a. Pour the solution into a flat, level petri dish or onto a glass substrate. b. Cover the setup with a perforated lid to allow for slow, controlled solvent evaporation. This helps to prevent the formation of bubbles and ensures a more uniform film.[2]

  • Drying: a. Allow the solvent to evaporate at room temperature in a fume hood for 24 hours. b. Transfer the film to a vacuum oven and dry at a temperature below the polymer's Tg to remove any residual solvent.

Protocol 2: Assessment of Miscibility using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to evaluate the physical state of this compound in the polymer matrix.

  • Sample Preparation: a. Accurately weigh 5-10 mg of the prepared polymer film into an aluminum DSC pan. b. Seal the pan hermetically. An empty sealed pan should be used as a reference.

  • DSC Analysis: a. Place the sample and reference pans into the DSC instrument. b. Perform a heat-cool-heat cycle. A typical cycle might be: i. Heat from 25°C to 100°C at 10°C/min. ii. Hold for 2 minutes to erase thermal history. iii. Cool to 0°C at 10°C/min. iv. Heat from 0°C to 200°C at 10°C/min.

  • Data Interpretation: a. Analyze the second heating scan. b. The absence of a melting endotherm for this compound (around 62-64°C) suggests it is dissolved in the polymer. c. A single glass transition temperature (Tg) that is different from the pure polymer also indicates miscibility.

Protocol 3: Analysis of Molecular Interactions using FTIR Spectroscopy

This protocol describes how to use FTIR to investigate potential hydrogen bonding between this compound and the polymer.

  • Sample Preparation: a. A thin film prepared by solvent casting can be directly analyzed. b. Alternatively, the sample can be prepared as a KBr pellet by grinding a small amount of the film with dry KBr powder and pressing it into a disc.

  • FTIR Analysis: a. Obtain FTIR spectra of the pure this compound, the pure polymer, and the prepared film. b. Scan in the range of 4000-400 cm⁻¹.

  • Data Interpretation: a. Look for shifts in the characteristic peaks of both the salicylate and the polymer in the spectrum of the mixture. b. A broadening or shift in the hydroxyl (-OH) or carbonyl (C=O) stretching bands of the salicylate can indicate hydrogen bonding with the polymer.

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_analysis Analysis cluster_results Interpretation A Weigh Polymer & Salicylate B Dissolve in Solvent A->B C Cast Solution B->C D Dry Film C->D E DSC Analysis D->E F FTIR Analysis D->F G Microscopy (SEM/Optical) D->G H Miscibility Assessment E->H I Interaction Analysis F->I J Morphology Characterization G->J

Caption: Experimental workflow for preparing and analyzing polymer films.

Troubleshooting_Flowchart Start Film Appears Cloudy Check_Conc Is Salicylate Concentration High? Start->Check_Conc Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_HSP Are HSP Values Mismatched? Check_Conc->Check_HSP No Change_Polymer Select Polymer with Closer HSP Check_HSP->Change_Polymer Yes Observe_Surface Surface Blooming or Crystals Observed? Check_HSP->Observe_Surface No Confirm_Crystals Confirm with DSC/XRD Observe_Surface->Confirm_Crystals Yes Reformulate Reformulate with Lower Load or Different Polymer Observe_Surface->Reformulate No, but still cloudy Confirm_Crystals->Reformulate

Caption: Troubleshooting flowchart for cloudy polymer films.

References

Technical Support Center: Leaching of 4-tert-butylphenyl salicylate from Plastic Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the leaching of 4-tert-butylphenyl salicylate (TBS) from plastic products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on the leaching of this compound.

Question: Why am I not detecting any this compound (TBS) in my food simulant after a migration experiment?

Answer:

There are several potential reasons for non-detection of TBS. Consider the following troubleshooting steps:

  • Inadequate Migration Conditions: The migration of TBS is influenced by time, temperature, and the type of food simulant.

    • Temperature: Higher temperatures generally increase the rate of migration. Ensure your experiment is conducted at a relevant and sufficiently high temperature to facilitate leaching. For example, studies on other UV stabilizers have used temperatures in the range of 40-70°C.

    • Time: The duration of contact between the plastic and the simulant is critical. Ensure the experiment runs for a sufficient length of time.

    • Food Simulant: The choice of food simulant is crucial. TBS is more soluble in organic solvents than in water.[1] If you are using an aqueous food simulant for a fatty food contact plastic, migration may be limited. Consider using a fatty food simulant like olive oil or a simulant with ethanol.

  • Analytical Sensitivity: Your analytical method may not be sensitive enough to detect low levels of migration.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Verify the LOD and LOQ of your analytical method. A study on various UV absorbers reported LODs in the range of 0.049-0.370 mg/L and LOQs of 0.149-1.120 mg/L for HPLC-UVD analysis.[2]

    • Sample Preparation: Consider a pre-concentration step, such as solid-phase extraction (SPE), to increase the concentration of TBS in your sample before analysis.[2]

  • No TBS in the Plastic: It is possible that the plastic product you are testing does not contain TBS. Verify the composition of the plastic if possible.

Question: I am observing high variability in my this compound (TBS) migration results. What are the possible causes?

Answer:

High variability in migration results can stem from several factors throughout the experimental workflow. Here are some common sources of variability and how to address them:

  • Inconsistent Experimental Conditions:

    • Temperature Fluctuations: Ensure a constant and uniform temperature is maintained throughout the migration study. Use a calibrated incubator or water bath.

    • Inconsistent Contact: Ensure the entire surface of the plastic sample is in consistent contact with the food simulant.

  • Analytical Method Variability:

    • Sample Preparation: Inconsistent extraction or dilution procedures can introduce significant variability. Ensure precise and repeatable sample handling.

    • Chromatography Issues: Fluctuations in retention time, peak shape, and peak area in your HPLC or UPLC system can lead to variable results. Refer to standard HPLC troubleshooting guides to address these issues.[3][4] Common problems include air bubbles in the system, worn pump seals, and column contamination.

  • Non-Homogeneous Distribution of TBS in the Plastic: The concentration of TBS may not be uniform throughout the plastic material. Analyze multiple subsamples to assess the homogeneity of the additive.

Question: My HPLC chromatogram for this compound (TBS) analysis shows interfering peaks. How can I resolve this?

Answer:

Interfering peaks in your chromatogram can co-elute with TBS, leading to inaccurate quantification. Here are some strategies to address this issue:

  • Optimize Chromatographic Separation:

    • Mobile Phase Composition: Adjust the solvent gradient or isocratic composition to improve the separation between TBS and the interfering peaks.

    • Column Chemistry: Try a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).

  • Improve Sample Clean-up:

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain and elute TBS while removing interfering compounds from the sample matrix. A hydrophilic-lipophilic balance (HLB) cartridge has been shown to be effective for UV absorbers.[2]

  • Change Detection Wavelength: this compound has a maximum light absorption between 290-330 nm.[1] Adjusting the detection wavelength on your UV detector might reduce the signal from the interfering compound while maintaining a strong signal for TBS.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the leaching of this compound from plastic products.

What is this compound (TBS)?

This compound (CAS No. 87-18-3), also known as p-tert-butylphenyl salicylate or Seesorb 202, is a UV absorber.[5] It is added to plastics to protect them from degradation caused by ultraviolet light, which can lead to cracking, color changes, and loss of physical properties.[2]

In which types of plastics is this compound (TBS) used?

TBS is commonly used in polyolefins such as polyethylene (PE) and polypropylene (PP).[2]

What is the Specific Migration Limit (SML) for this compound (TBS)?

In Great Britain, the specific migration limit for salicylic acid, 4-tert-butylphenyl ester is 12 mg/kg.[6]

What are the typical food simulants used for migration testing of this compound (TBS)?

The choice of food simulant depends on the type of food that the plastic is intended to come into contact with. Common food simulants include:

  • Aqueous foods: 10% ethanol (Simulant A)

  • Acidic foods: 3% acetic acid (Simulant B)

  • Alcoholic foods: 20% or 50% ethanol (Simulant C or D1)

  • Fatty foods: Olive oil or other vegetable oils (Simulant D2)

A study on the migration of 12 UV absorbers, including TBS (Seesorb 202), used four food simulants for aqueous, acidic, alcoholic, and fatty foods.[2]

Experimental Protocols

Methodology for Migration Testing of this compound from Plastic

This protocol is a general guideline based on established methods for migration testing of plastic additives.

  • Sample Preparation:

    • Cut the plastic product into test specimens of a known surface area.

    • Clean the specimens to remove any surface contamination.

  • Migration Cell Setup:

    • Place the test specimen in a migration cell.

    • Add a known volume of the selected pre-conditioned food simulant to the cell, ensuring the plastic is fully immersed.

  • Incubation:

    • Seal the migration cell to prevent evaporation.

    • Incubate the cell at a specified temperature for a defined period (e.g., 10 days at 40°C or 60°C).

  • Sample Collection:

    • After incubation, remove the food simulant from the migration cell.

  • Sample Analysis (HPLC-UVD):

    • If necessary, perform a sample clean-up and concentration step using Solid-Phase Extraction (SPE) with an HLB cartridge.[2]

    • Analyze the food simulant extract using a reversed-phase high-performance liquid chromatograph with a UV detector (HPLC-UVD) set to an appropriate wavelength (e.g., 310 nm).[2]

    • Quantify the concentration of TBS by comparing the peak area to a calibration curve prepared with known concentrations of a TBS standard.

Quantitative Data

Table 1: Specific Migration Limit for this compound

Substance NameCAS NumberSpecific Migration Limit (SML)Region
salicylic acid, 4-tert-butylphenyl ester87-18-312 mg/kgGreat Britain[6]

Table 2: Analytical Method Parameters for UV Absorbers (including TBS)

ParameterValue
Analytical TechniqueHPLC-UVD[2]
Wavelength310 nm[2]
Limit of Detection (LOD) Range0.049 - 0.370 mg/L[2]
Limit of Quantitation (LOQ) Range0.149 - 1.120 mg/L[2]
Recoveries in Food Simulants70.05% - 110.13%[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_migration Migration Experiment cluster_analysis Analytical Phase Prep1 Cut Plastic Sample (Known Surface Area) Prep2 Clean Sample Prep1->Prep2 Mig1 Place Sample in Migration Cell Prep2->Mig1 Mig2 Add Food Simulant Mig1->Mig2 Mig3 Incubate (Time & Temperature) Mig2->Mig3 Ana1 Collect Food Simulant Mig3->Ana1 Ana2 Sample Clean-up (SPE) Ana1->Ana2 Ana3 HPLC-UVD Analysis Ana2->Ana3 Ana4 Quantification Ana3->Ana4

Caption: Experimental workflow for determining the migration of this compound.

Troubleshooting_Logic Start Problem: No Detection of TBS Q1 Are Migration Conditions Adequate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Analytical Method Sensitive Enough? A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does Plastic Contain TBS? A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A1_Yes->Q2 Sol1 Solution: - Increase Temperature/Time - Change Food Simulant A1_No->Sol1 A2_Yes->Q3 Sol2 Solution: - Check LOD/LOQ - Use Pre-concentration (SPE) A2_No->Sol2 End Re-evaluate Experiment A3_Yes->End Sol3 Solution: - Verify Plastic Composition A3_No->Sol3 Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for non-detection of this compound.

References

Technical Support Center: 4-tert-Butylphenyl Salicylate (TBS) in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 4-tert-butylphenyl salicylate (TBS) during polymer processing.

Troubleshooting Guides

This section addresses specific issues that may arise during the incorporation of TBS into polymer matrices.

Issue 1: Discoloration (Yellowing or Pinking) of the Final Polymer Product

Possible Causes and Solutions

CauseIdentificationRecommended Actions
Thermal Degradation of TBS Discoloration is more pronounced at higher processing temperatures or longer residence times.- Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow. - Reduce Residence Time: Increase screw speed or reduce back pressure to minimize the time the polymer melt is exposed to high temperatures.
Oxidation of the Phenolic Moiety Yellowing or pinking appears, which may intensify over time, especially with exposure to air or certain pollutants (NOx, SOx).[1][2]- Use a Co-stabilizer: Incorporate a phosphite or thioester secondary antioxidant to protect the primary phenolic structure of TBS from oxidation.[3][4] - Inert Processing Atmosphere: Process under a nitrogen blanket to minimize contact with oxygen.
Interaction with Other Additives Discoloration occurs only when specific combinations of additives are used.- Review Formulation: Evaluate the compatibility of all additives. Some fillers or pigments can promote the degradation of phenolic compounds. - Conduct Compatibility Studies: Perform small-scale experiments with different additive combinations to identify any antagonistic effects.
Contamination Discoloration is sporadic and not consistently reproducible.- Thoroughly Clean Equipment: Ensure processing equipment is free from residues of previous formulations, especially those containing catalysts or incompatible additives.

Troubleshooting Workflow for Discoloration

start Discoloration Observed (Yellowing/Pinking) check_temp Processing Temperature Too High? start->check_temp check_residence Residence Time Too Long? check_temp->check_residence No optimize_temp Lower Processing Temperature check_temp->optimize_temp Yes check_oxidation Signs of Oxidation? check_residence->check_oxidation No reduce_residence Increase Screw Speed/ Reduce Back Pressure check_residence->reduce_residence Yes check_additives Other Additives Incompatible? check_oxidation->check_additives No add_costabilizer Add Phosphite or Thioester Co-stabilizer check_oxidation->add_costabilizer Yes review_formulation Review and Test Additive Compatibility check_additives->review_formulation Yes clean_equipment Thoroughly Clean Processing Equipment check_additives->clean_equipment No end Problem Resolved optimize_temp->end reduce_residence->end use_inert Process Under Nitrogen Atmosphere add_costabilizer->use_inert use_inert->end review_formulation->end clean_equipment->end TBS This compound (TBS) Hydrolysis Hydrolysis (+ H2O) TBS->Hydrolysis Thermal_Stress Thermal Stress (High Temperature) TBS->Thermal_Stress Oxidation Oxidation (+ O2, NOx, SOx) TBS->Oxidation TBP 4-tert-butylphenol Hydrolysis->TBP SA Salicylic Acid Hydrolysis->SA Decomp_Products Other Decomposition Products Thermal_Stress->Decomp_Products Colored_Products Colored Byproducts (e.g., Quinones) Oxidation->Colored_Products cluster_processing Processing Conditions cluster_formulation Formulation Goal Minimize TBS Degradation Temp Lower Temperature Goal->Temp Time Shorter Residence Time Goal->Time Atmosphere Inert Atmosphere (N2) Goal->Atmosphere Drying Thorough Polymer Drying Goal->Drying Co_Stabilizer Add Co-stabilizers (e.g., Phosphites) Goal->Co_Stabilizer Compatibility Ensure Additive Compatibility Goal->Compatibility

References

Technical Support Center: Optimizing 4-tert-Butylphenyl Salicylate for UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 4-tert-butylphenyl salicylate in UV protection formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sunscreen formulations?

This compound, also known as TBS, is an oil-soluble organic UV filter.[1] Its primary function is to absorb ultraviolet (UV) radiation, particularly in the UVB and parts of the UVA spectrum, thereby protecting the skin from sun damage. It has a maximum light absorption in the range of 290-330 nm.[1]

Q2: What is the typical concentration range for this compound in a sunscreen formulation?

The optimal concentration of this compound depends on the desired Sun Protection Factor (SPF), the other UV filters in the formulation, and the product's base. While specific regulatory limits vary by region, it is crucial to conduct dose-response studies to determine the most effective and safe concentration for your specific formulation.

Q3: How can I determine the in vitro SPF of my formulation containing this compound?

The in vitro SPF is a valuable screening tool during product development.[2] It is typically measured using spectrophotometry on a thin film of the product applied to a substrate like polymethylmethacrylate (PMMA) plates.[2][3] The ISO 23675:2024 standard provides a reliable "Double Plate" method for this purpose.[4]

Q4: Is this compound photostable?

While some organic UV filters can be prone to photodegradation, the photostability of this compound should be experimentally verified within your final formulation.[5] Photostability testing involves exposing the formulation to a controlled dose of UV radiation and then measuring the change in UV absorbance or the concentration of the filter.[6] Combining it with other UV filters can sometimes improve overall photostability.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low SPF values in the final formulation. - Insufficient concentration: The concentration of this compound may be too low to achieve the target SPF.- Poor solubility/crystallization: The UV filter may not be fully solubilized in the oil phase, leading to crystallization and reduced efficacy.- Incompatible formulation base: The emollients, emulsifiers, or polymers in the base may negatively interact with the UV filter.- Increase concentration: Incrementally increase the concentration of this compound and re-evaluate the in vitro SPF.- Optimize solvent system: Ensure the chosen emollients can fully dissolve the UV filter at the desired concentration. Refer to solubility data (see Table 1).- Evaluate formulation components: The product's base significantly impacts UV filter performance. Experiment with different emollients and emulsifiers.[7]
Phase separation or instability over time. - Inadequate emulsification: The emulsifier system may not be robust enough to stabilize the oil phase containing the dissolved UV filter.- Crystallization of the UV filter: Changes in temperature can cause the UV filter to crystallize out of the solution.- Optimize emulsifier system: Re-evaluate the type and concentration of emulsifiers.- Ensure complete solubilization: During production, ensure the oil phase is heated sufficiently to completely dissolve the this compound.
Undesirable aesthetic properties (greasiness, tackiness). - High concentration of oil-soluble ingredients: A high load of UV filters and emollients can lead to a heavy skin feel.- Balance with sensory modifiers: Incorporate ingredients like powders (e.g., silica) or specific polymers to improve the skin feel.- Optimize emollient selection: Choose lighter, less greasy emollients that still offer good solubility for the UV filter.
Yellowing of the formulation. - Photodegradation: Exposure to light can cause some UV filters to degrade and change color.- Incorporate photostabilizers: Add ingredients known to improve the photostability of UV filters.- Use light-protective packaging: Package the final product in opaque or UV-resistant containers.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (w/w)
Water<0.1%
Absolute Ethanol79%
Ethyl Acetate153%
Methyl Ethyl Ketone197%
Toluene158%
Stoddard Solvent39%

Source:[1]

Experimental Protocols

In Vitro SPF Determination Protocol (Adapted from ISO 23675:2024)

This protocol provides a standardized method for determining the in vitro SPF of a sunscreen formulation containing this compound.

  • Substrate Preparation:

    • Use both molded (e.g., HD6) and sandblasted (e.g., SB6) PMMA plates.[4][8]

    • Ensure the plates are clean and free of any contaminants.

  • Sample Application:

    • Apply the sunscreen formulation to the PMMA plates at a controlled surface density. The standard application rates are typically 1.3 mg/cm² for molded plates and 1.2 mg/cm² for sandblasted plates.[4][8]

    • Use a robotic spreader or a manual technique with a positive displacement pipette to ensure a uniform and reproducible application.[4]

    • Allow the sample to settle and form a stable film for at least 15 minutes at a controlled temperature.[3]

  • Spectrophotometric Measurement (Pre-irradiation):

    • Measure the spectral transmittance of the sunscreen film from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.

    • Calculate the initial in vitro SPF based on the absorbance spectrum.[9]

  • UV Irradiation:

    • Expose the plates to a controlled dose of UV radiation from a solar simulator.[8][9] The irradiation dose should be relevant to the expected in vivo SPF.

  • Spectrophotometric Measurement (Post-irradiation):

    • Repeat the spectral transmittance measurement after UV exposure.

    • Calculate the final in vitro SPF, which accounts for the photostability of the formulation.[8]

Photostability Testing Protocol

This protocol assesses the stability of this compound in a formulation upon exposure to UV radiation.

  • Sample Preparation:

    • Prepare a solution of the final sunscreen formulation in a suitable solvent (e.g., isopropanol).

    • Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).

  • UV Exposure:

    • Expose the test sample to a controlled source of UV radiation for a defined period. A solar simulator is often used for this purpose.[10]

    • The overall illumination should be not less than 1.2 million lux hours, with an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.[10]

  • Analysis:

    • After exposure, analyze both the exposed and control samples using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound.[6]

    • A significant decrease in the concentration of the active ingredient in the exposed sample compared to the control indicates photodegradation.

Visualizations

Experimental_Workflow_for_In_Vitro_SPF_Testing A Prepare PMMA Plates (Molded & Sandblasted) B Apply Sunscreen Formulation (1.2-1.3 mg/cm²) A->B C Allow Film to Settle (15 min) B->C D Pre-irradiation Spectrophotometry (290-400 nm) C->D E Calculate Initial SPF D->E F UV Irradiation (Solar Simulator) D->F G Post-irradiation Spectrophotometry (290-400 nm) F->G H Calculate Final SPF G->H Troubleshooting_Logic Start Low In Vitro SPF Concentration Is Concentration Sufficient? Start->Concentration Solubility Is UV Filter Fully Solubilized? Concentration->Solubility Yes IncreaseConc Increase Concentration Concentration->IncreaseConc No Compatibility Is Formulation Base Compatible? Solubility->Compatibility Yes OptimizeSolvents Optimize Emollient/Solvent System Solubility->OptimizeSolvents No ModifyBase Modify Formulation Base Compatibility->ModifyBase No End Re-test SPF Compatibility->End Yes IncreaseConc->End OptimizeSolvents->End ModifyBase->End

References

Technical Support Center: Investigating the Synergistic Antioxidant Effects of 4-tert-butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers exploring the antioxidant properties of 4-tert-butylphenyl salicylate. This guide provides answers to frequently asked questions and troubleshooting advice for experiments designed to evaluate its potential synergistic effects with other antioxidants. While this compound is recognized as a UV absorber and fragrance ingredient, comprehensive studies on its synergistic antioxidant activities are not widely published. This resource, therefore, offers a foundational framework for initiating such investigations.

Frequently Asked Questions (FAQs)

Q1: How can I determine if this compound exhibits synergistic antioxidant effects with another compound?

To establish synergy, you need to compare the antioxidant capacity of the individual compounds with the antioxidant capacity of their mixture. A common method is to use the Combination Index (CI) method, based on the median-effect principle by Chou and Talalay.

  • CI < 1 indicates synergism.

  • CI = 1 indicates an additive effect.

  • CI > 1 indicates antagonism.

The first step is to determine the concentration of each compound required to produce a 50% effect (e.g., 50% inhibition of DPPH radical), known as the EC50. You then test various combinations of the two compounds and use the respective EC50 values to calculate the CI.

Q2: Which in vitro assays are suitable for screening the synergistic antioxidant activity of this compound?

Several assays can be employed. It is recommended to use multiple assays to obtain a comprehensive understanding of the antioxidant mechanism.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the antioxidants to donate a hydrogen atom and scavenge the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Assesses the capacity of antioxidants to scavenge the ABTS radical cation. This assay is applicable to both lipophilic and hydrophilic compounds.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Q3: I am observing inconsistent results in my DPPH assay when testing this compound. What could be the cause?

Inconsistent results can stem from several factors:

  • Solubility Issues: this compound is a lipophilic compound. Ensure it is fully dissolved in an appropriate solvent (e.g., ethanol, methanol, or DMSO) before preparing your dilutions. Precipitates can lead to inaccurate concentration measurements.

  • Reaction Kinetics: The reaction between some antioxidants and DPPH can be slow. Ensure you are using a consistent and adequate incubation time for all samples and standards. A kinetic study to determine the time to reach a steady state is advisable.

  • Light Sensitivity: The DPPH radical is light-sensitive. Protect your solutions and reaction mixtures from light to prevent degradation and variability.

  • Pipetting Errors: At low concentrations, even minor pipetting errors can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicates 1. Incomplete solubilization of this compound.2. Inconsistent incubation times.3. Contamination of reagents.1. Use a vortex mixer or sonicator to ensure complete dissolution. Consider a different solvent if necessary.2. Use a multichannel pipette for simultaneous additions and a precise timer.3. Prepare fresh reagents and use sterile techniques.
EC50 values are not reproducible 1. Degradation of stock solutions.2. Fluctuation in experimental temperature.1. Prepare fresh stock solutions for each experiment and store them protected from light at an appropriate temperature.2. Perform the assay in a temperature-controlled environment (e.g., a 37°C incubator).
Calculated Combination Index (CI) is consistently antagonistic, contrary to hypothesis. 1. The chosen concentration ratios are not optimal for synergy.2. The second antioxidant has a vastly different mechanism of action.3. True antagonism is occurring.1. Test a wider range of concentration ratios (e.g., 1:3, 1:1, 3:1) of the two compounds.2. Consider pairing this compound with an antioxidant of a similar class (e.g., another phenolic compound).3. This may be a valid result. The combination may indeed be antagonistic.

Experimental Protocols & Data Presentation

Protocol: DPPH Radical Scavenging Assay for Synergy Assessment
  • Preparation of Reagents:

    • Prepare a 0.1 mM DPPH stock solution in methanol.

    • Prepare stock solutions of this compound and the co-antioxidant (e.g., Vitamin C) in methanol.

  • Determination of EC50 for Individual Compounds:

    • Create serial dilutions of each antioxidant stock solution.

    • In a 96-well plate, add 100 µL of each dilution to 100 µL of the DPPH solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of inhibition and determine the EC50 value for each compound.

  • Assessment of the Combination:

    • Prepare mixtures of this compound and the co-antioxidant at fixed ratios (e.g., 1:1, 1:2, 2:1 based on their EC50 values).

    • Perform the DPPH assay on serial dilutions of these mixtures.

    • Determine the EC50 for each mixture.

  • Calculation of the Combination Index (CI):

    • Use the following formula: CI = (D1 / Dx1) + (D2 / Dx2)

      • Dx1 and Dx2 are the EC50 values of the individual compounds.

      • D1 and D2 are the concentrations of each compound in the mixture that result in a 50% effect.

Data Presentation

Table 1: EC50 Values of Individual and Combined Antioxidants

Compound/Mixture EC50 (µg/mL)
This compound (A)150
Antioxidant B (e.g., Ascorbic Acid)25
Mixture (A+B at 1:1 ratio)18

Table 2: Calculation of Combination Index (CI)

Mixture Ratio (A:B) EC50 of Mixture (µg/mL) Conc. of A in Mixture (D1) Conc. of B in Mixture (D2) CI Value Interpretation
1:118990.42Synergism
1:3225.516.50.70Synergism
3:11511.253.750.23Strong Synergism

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualizations

Experimental and Analytical Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Outcome prep_reagents Prepare Reagents (DPPH, Antioxidants) prep_stocks Prepare Stock Solutions prep_reagents->prep_stocks ec50_a Determine EC50 of Compound A prep_stocks->ec50_a ec50_b Determine EC50 of Compound B prep_stocks->ec50_b ec50_mix Determine EC50 of A+B Mixtures prep_stocks->ec50_mix calc_ci Calculate Combination Index (CI) ec50_a->calc_ci ec50_b->calc_ci ec50_mix->calc_ci interp Interpret Results calc_ci->interp synergy Synergism (CI < 1) interp->synergy additive Additive (CI = 1) interp->additive antagonism Antagonism (CI > 1) interp->antagonism

Caption: Workflow for assessing antioxidant synergy using the Combination Index method.

Hypothetical Signaling Pathway for Antioxidant Action

G cluster_pathway Cellular Response ros Reactive Oxygen Species (ROS) nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 induces antioxidants This compound + Co-antioxidant antioxidants->ros scavenges antioxidants->nrf2_keap1 stabilizes Nrf2 nrf2 Nrf2 nrf2_keap1->nrf2 dissociation are Antioxidant Response Element (ARE) nrf2->are translocation to nucleus ho1_gclc HO-1, GCLC, NQO1 (Antioxidant Enzymes) are->ho1_gclc gene transcription ho1_gclc->ros neutralizes cell_protection Cellular Protection & Stress Resistance ho1_gclc->cell_protection

Validation & Comparative

A Comparative Analysis of UV Absorption Efficiency: 4-tert-butylphenyl Salicylate vs. Benzophenone-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photoprotective agents, the efficacy of UV filters is paramount. This guide provides a detailed comparison of the UV absorption properties and stability of two commonly used organic UV filters: 4-tert-butylphenyl salicylate and benzophenone-3. This objective analysis is supported by available experimental data to aid in the selection and development of effective sunscreen formulations.

Executive Summary

Physicochemical and UV Absorption Properties

A summary of the key physicochemical and UV absorption characteristics of this compound and benzophenone-3 is presented below.

PropertyThis compoundBenzophenone-3
Synonyms p-tert-Butylphenyl salicylate, TBSOxybenzone, 2-hydroxy-4-methoxybenzophenone
CAS Number 87-18-3[1][2]131-57-7
Molecular Formula C₁₇H₁₈O₃[1][3]C₁₄H₁₂O₃
Molecular Weight 270.32 g/mol [1]228.24 g/mol
Melting Point 62-64 °C[1]62-65 °C
UV Absorption Range 290-330 nm[1]~270-350 nm
λmax (in Ethanol) Not explicitly found in searches~288 nm and ~325 nm
Molar Extinction Coefficient (ε) Not explicitly found in searches~20,381 M⁻¹cm⁻¹ at 290 nm

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is crucial for quantitative analysis.

Methodology:

  • Preparation of Standard Solutions: A series of solutions of the compound in a suitable solvent (e.g., ethanol) with known concentrations are prepared.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Calculation: According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the molar extinction coefficient is determined from the slope of a plot of absorbance versus concentration.

G cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis Compound Compound Stock Solution Stock Solution Compound->Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Measure Absorbance at λmax Measure Absorbance at λmax Serial Dilutions->Measure Absorbance at λmax UV-Vis Spectrophotometer Plot Absorbance vs. Concentration Plot Absorbance vs. Concentration Measure Absorbance at λmax->Plot Absorbance vs. Concentration Calculate Molar Extinction Coefficient (ε) Calculate Molar Extinction Coefficient (ε) Plot Absorbance vs. Concentration->Calculate Molar Extinction Coefficient (ε) Slope of the line

Figure 1. Workflow for determining the molar extinction coefficient.
In Vitro Sun Protection Factor (SPF) Determination

In vitro SPF testing provides a standardized and ethical alternative to in vivo studies for evaluating the efficacy of sunscreen formulations.

Methodology:

  • Substrate Preparation: A standardized amount of the sunscreen product (e.g., 2 mg/cm²) is applied uniformly to a substrate, such as polymethyl methacrylate (PMMA) plates, which mimic the surface of the skin.[4][5][6][7]

  • UV Transmittance Measurement: The transmittance of UV radiation through the sunscreen-coated substrate is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. Measurements are taken across the UV spectrum (290-400 nm).

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

  • Photostability Assessment (Optional): The substrate can be irradiated with a controlled dose of UV radiation from a solar simulator, and the UV transmittance is measured again to assess the photostability of the product.[4][6]

G A Apply Sunscreen to PMMA Plate B Measure Initial UV Transmittance (290-400 nm) A->B C Irradiate with Solar Simulator B->C Optional for Photostability E Calculate In Vitro SPF B->E D Measure Final UV Transmittance C->D D->E

Figure 2. Experimental workflow for in vitro SPF determination.

Photostability and Degradation Pathways

The ability of a UV filter to remain stable upon exposure to UV radiation is critical for its sustained efficacy.

This compound: Information on the specific photodegradation pathway of this compound is limited in the available literature. However, salicylates, in general, can undergo photochemical reactions. The degradation of salicylic acid, a related compound, has been shown to be enhanced by increased pH and can be influenced by the vehicle in which it is formulated.

Benzophenone-3: Benzophenone-3 is known to undergo photodegradation, although it is considered relatively photostable in certain formulations. Its degradation can be influenced by various factors in its environment. Studies have shown that under certain conditions, benzophenone-3 can be biotransformed through demethylation of the methoxy group to produce 2,4-dihydroxybenzophenone. Further degradation can lead to the formation of other byproducts, such as 4-cresol.

G cluster_BP3 Benzophenone-3 Degradation BP3 Benzophenone-3 DHB 2,4-dihydroxybenzophenone BP3->DHB Demethylation Cresol 4-cresol DHB->Cresol Further Biotransformation

References

A Comparative Analysis of the Photostability of 4-tert-butylphenyl Salicylate and Octisalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of ultraviolet (UV) filters in sunscreen and other photoprotective formulations is a critical decision, with photostability being a paramount parameter for ensuring sustained efficacy and safety. This guide provides a comparative overview of the photostability of two commonly used UVB filters: 4-tert-butylphenyl salicylate and octisalate (also known as ethylhexyl salicylate). This analysis is based on available experimental data and established scientific principles.

Executive Summary

Octisalate is widely recognized for its excellent photostability, often being incorporated into formulations to help stabilize other, more labile UV filters. In contrast, specific photostability data for this compound is less prevalent in the public domain. However, by examining studies on structurally similar compounds, such as 4-tert-butylphenol, we can infer potential photodegradation pathways. This guide presents a side-by-side comparison of their known characteristics, details relevant experimental protocols for assessing photostability, and visualizes a typical experimental workflow.

Data Presentation: A Comparative Overview

FeatureThis compoundOctisalate (Ethylhexyl Salicylate)
General Photostability Data is limited; however, related phenolic compounds can undergo photodegradation.Generally considered highly photostable.[1][2]
Photodegradation Products Potential for formation of radical species and subsequent degradation products such as 4-tert-butylcatechol and hydroquinone, based on studies of 4-tert-butylphenol.[3]Minimal photodegradation reported under typical use conditions.
Stabilizing Properties Not typically recognized as a photostabilizer.Known to improve the photostability of other UV filters, such as avobenzone.[4]
UV Absorption Range UVBUVB (peak absorption around 307 nm).[4]

Experimental Protocols

The assessment of UV filter photostability is crucial for product development. Standardized in vitro methods are commonly employed to provide reliable and reproducible data.

In Vitro Photostability Testing Protocol

This protocol outlines a general procedure for evaluating the photostability of a UV filter in a sunscreen formulation.

  • Sample Preparation:

    • A known concentration of the UV filter is incorporated into a base formulation.

    • A precise amount of the formulation (e.g., 0.5 - 2.0 mg/cm²) is applied uniformly onto a suitable substrate, such as polymethyl methacrylate (PMMA) plates.[5][6]

    • The film is allowed to dry and equilibrate in the dark under controlled temperature and humidity.

  • Initial UV Absorbance Measurement:

    • The initial UV absorbance spectrum of the sample-coated substrate is measured using a spectrophotometer equipped with an integrating sphere.[5] The absorbance is recorded across the UV spectrum (typically 290-400 nm).

  • UV Irradiation:

    • The substrate with the sunscreen film is exposed to a controlled dose of UV radiation from a solar simulator.[7] The light source should have a spectral output that mimics natural sunlight.

    • The irradiation dose is typically defined in terms of Minimal Erythemal Doses (MEDs) or Joules per square centimeter (J/cm²).

  • Post-Irradiation UV Absorbance Measurement:

    • Following irradiation, the UV absorbance spectrum of the sample is measured again under the same conditions as the initial measurement.

  • Data Analysis:

    • The change in the UV absorbance spectrum is analyzed to determine the extent of photodegradation.

    • The percentage of remaining UV filter can be quantified by comparing the absorbance at the λmax before and after irradiation.

    • Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of the UV filter before and after irradiation for a more precise measurement of degradation.[8]

  • Identification of Photodegradation Products (Optional):

    • Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the chemical nature of any degradation products formed during irradiation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro photostability testing workflow.

G cluster_prep Sample Preparation cluster_analysis1 Initial Analysis cluster_irradiation UV Exposure cluster_analysis2 Post-Exposure Analysis cluster_results Data Interpretation prep1 Formulation of Sunscreen with UV Filter prep2 Uniform Application on PMMA Substrate prep1->prep2 Precise amount (e.g., 1.0 mg/cm²) analysis1 Measure Initial UV Absorbance Spectrum prep2->analysis1 irradiation Irradiation with Solar Simulator analysis1->irradiation analysis2 Measure Final UV Absorbance Spectrum irradiation->analysis2 analysis3 HPLC/LC-MS Analysis (Optional) irradiation->analysis3 results1 Calculate % Photodegradation analysis2->results1 results2 Identify Degradation Products analysis3->results2

Caption: Workflow for in vitro photostability assessment of UV filters.

Discussion

The available evidence strongly supports the classification of octisalate as a photostable UVB filter. Its chemical structure is inherently resistant to degradation upon exposure to UV radiation, which is why it is not only effective on its own but also serves as a valuable component for stabilizing other UV absorbers in complex sunscreen formulations.

Therefore, when considering the use of this compound in a photoprotective product, it is imperative for formulators to conduct rigorous photostability testing to ensure the final product maintains its protective qualities and does not generate undesirable photoproducts upon sun exposure.

References

A Comparative Guide to the Thermal Stability of Salicylate-Based UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of common salicylate-based UV absorbers used in pharmaceutical and cosmetic formulations. The thermal stability of these compounds is a critical parameter, influencing manufacturing processes, formulation integrity, and overall product shelf life. This document presents available quantitative data, details experimental protocols for thermal analysis, and offers a comparison with selected non-salicylate UV absorbers.

Executive Summary

Salicylate-based UV absorbers are widely used for their efficacy in the UVB region. This guide focuses on the thermal stability of three common salicylates: Homosalate, Octisalate (Ethylhexyl Salicylate), and Trolamine Salicylate. Their thermal properties are compared with three non-salicylate UV absorbers: Avobenzone, Oxybenzone (Benzophenone-3), and Octocrylene. Understanding the thermal decomposition profiles of these molecules is essential for developing robust and stable sunscreen and dermatological products.

Comparison of Thermal Stability

The following table summarizes the available data on the thermal stability of selected UV absorbers. The data has been compiled from various scientific sources and material safety data sheets. It is important to note that direct comparative studies under identical thermogravimetric analysis (TGA) conditions are limited in the publicly available literature. Therefore, the presented data should be interpreted with consideration of potential variations in experimental parameters.

UV Absorber CategoryCompound NameOnset of Decomposition (Tonset) (°C)Temperature of Maximum Weight Loss (Tmax) (°C)Boiling Point (°C)Key Observations
Salicylate-Based HomosalateData Not AvailableData Not Available~295[1]Generally considered stable under normal conditions, but can degrade at high temperatures.[1]
Octisalate (Ethylhexyl Salicylate)Data Not AvailableData Not Available189-190 @ 21 mmHg[2]A safety data sheet indicates no information is available on the decomposition temperature.[2]
Trolamine SalicylateDecomposesData Not AvailableDecomposes[3][4]As a salt, it is expected to decompose rather than boil.
Non-Salicylate AvobenzoneData Not AvailableData Not AvailableData Not AvailableKnown to be photolabile, and its thermal stability can also be a concern in formulations.[1][5]
Oxybenzone (Benzophenone-3)Data Not AvailableData Not AvailableData Not AvailableStudies have focused more on its photochemical and endocrine-disrupting properties.
OctocryleneData Not AvailableData Not AvailableData Not AvailableGenerally considered a stable UV filter and is often used to stabilize other less stable filters like Avobenzone.[1]

Note: "Data Not Available" indicates that specific quantitative data from thermogravimetric analysis (TGA) was not found in the searched scientific literature and public data sources. The boiling points are provided as an indicator of thermal stress limits.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of decomposition and the thermal decomposition profile of UV absorbers.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of a controlled heating rate.

Methodology:

  • Sample Preparation: A small amount of the UV absorber sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • The initial mass of the sample is recorded.

  • Thermal Program:

    • The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis:

    • A thermogram (a plot of mass versus temperature) is generated.

    • The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant mass loss begins. This can be calculated using the tangent method at the point of maximum slope of the weight loss curve.

    • The temperature of maximum weight loss (Tmax) is identified from the peak of the derivative of the TGA curve (DTG curve).

This standardized protocol allows for the reproducible assessment and comparison of the thermal stability of different compounds.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the thermal stability of UV absorbers using Thermogravimetric Analysis (TGA).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Analysis cluster_results Results Sample UV Absorber Sample Weigh Weigh 5-10 mg of Sample Sample->Weigh Pan Place in TGA Pan Weigh->Pan Instrument Load into TGA Instrument Pan->Instrument Transfer Purge Purge with Inert Gas (N2) Instrument->Purge Heat Heat at a Constant Rate (e.g., 10°C/min) Purge->Heat Record Record Mass vs. Temperature Heat->Record Thermogram Generate TGA Curve (Mass % vs. Temp) Record->Thermogram Output DTG Generate DTG Curve (Derivative of Mass Loss) Thermogram->DTG Tonset Determine Onset of Decomposition (Tonset) Thermogram->Tonset Tmax Determine Temp. of Max Weight Loss (Tmax) DTG->Tmax Stability Thermal Stability Profile Tonset->Stability Tmax->Stability

TGA Experimental Workflow Diagram

Signaling Pathways and Logical Relationships

The thermal decomposition of organic molecules like UV absorbers is a complex process involving the breaking of chemical bonds. While not a signaling pathway in the biological sense, the logical relationship of thermal degradation can be visualized. Heat provides the activation energy to overcome bond dissociation energies, leading to the fragmentation of the molecule.

Thermal_Decomposition cluster_process Thermal Degradation Process UV_Absorber Intact UV Absorber (e.g., Salicylate) Bond_Scission Covalent Bond Scission UV_Absorber->Bond_Scission Exceeds Bond Dissociation Energy Heat Heat Input (Activation Energy) Heat->UV_Absorber Energy Transfer Fragments Volatile Decomposition Products Bond_Scission->Fragments Leads to

Thermal Decomposition Logic Diagram

Conclusion

Based on the available data, salicylate-based UV absorbers like Homosalate and Octisalate are liquids with high boiling points, suggesting a degree of thermal stability. However, a comprehensive comparison of their thermal decomposition profiles with non-salicylate alternatives is challenging due to the limited availability of specific TGA data in the public domain. For formulators and researchers, it is recommended to conduct in-house TGA studies under their specific processing conditions to accurately assess the thermal stability of these UV absorbers and ensure the quality and safety of the final product. The provided experimental protocol and workflow can serve as a guide for such evaluations.

References

A Comparative Analysis of 4-tert-butylphenyl Salicylate and Other Commercial UV Stabilizers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the multifaceted world of material science and drug formulation, protecting sensitive compounds from photodegradation is paramount. Ultraviolet (UV) radiation can initiate chemical reactions that compromise the integrity, efficacy, and appearance of a wide range of products. UV stabilizers are essential additives that mitigate these detrimental effects. This guide provides a detailed comparison of 4-tert-butylphenyl salicylate against other prevalent commercial UV stabilizers, including benzophenones, benzotriazoles, and Hindered Amine Light Stabilizers (HALS). The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in material and formulation development.

Mechanisms of UV Stabilization

UV stabilizers primarily function through two mechanisms: UV absorption and radical scavenging.

  • UV Absorbers: This class of stabilizers, which includes this compound, benzophenones, and benzotriazoles, operates by absorbing harmful UV radiation and dissipating it as thermal energy. This process prevents the UV photons from reaching and breaking the chemical bonds within the material.[1]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are radical scavengers that inhibit the degradation of the polymer by terminating the free radicals formed during photo-oxidation.[2] A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[3]

Comparative Efficacy of UV Stabilizers

The selection of an appropriate UV stabilizer depends on the specific application, the polymer matrix, and the desired level of protection. While direct comparative studies including this compound are limited in publicly available literature, we can infer its relative performance based on the characteristics of the salicylate class and available data for other stabilizers.

UV Absorption Characteristics

The effectiveness of a UV absorber is largely determined by its UV absorption spectrum and molar extinction coefficient (a measure of how strongly a chemical species absorbs light at a given wavelength).

UV Stabilizer ClassTypical UV Absorption Range (nm)Molar Extinction Coefficient (ε) at λmax
This compound 290 - 330[4]Data not readily available in cited literature
Benzophenones 290 - 350[5]~13,500 L mol⁻¹ cm⁻¹ (for a representative cyanoacrylate)[6]
Benzotriazoles 300 - 400[4]~16,000 L mol⁻¹ cm⁻¹ (near 345 nm for a representative benzotriazole)[6]

Performance in Polymer Systems

Accelerated weathering studies are crucial for evaluating the long-term performance of UV stabilizers. These tests expose stabilized polymer samples to intense UV radiation, temperature, and humidity to simulate outdoor conditions. The retention of mechanical properties and color stability are key performance indicators.

While specific quantitative data for this compound in direct comparison with other stabilizers in a single study is not available in the searched literature, general performance trends can be summarized. Salicylates, as part of the benzoate class of UV absorbers, also possess some radical scavenging capabilities. However, unlike HALS, they are consumed in this process.[3]

Studies on polypropylene have shown that HALS are highly effective in preserving the mechanical properties of the polymer after prolonged UV exposure.[7][8] For instance, in one study, polypropylene films stabilized with HALS demonstrated significantly better retention of tensile properties compared to unstabilized samples.[7] Another study highlighted that the combination of HALS with nano-ZnO provided strong UV resistance to polypropylene films.[9][10]

Benzotriazole UV absorbers are known for their high performance in protecting polymers against discoloration and surface defects.[11]

Table 1: Summary of UV Stabilizer Performance Characteristics

FeatureThis compoundBenzophenonesBenzotriazolesHindered Amine Light Stabilizers (HALS)
Primary Mechanism UV Absorption, some radical scavenging (sacrificial)[3]UV Absorption[5]UV Absorption[11]Radical Scavenging (regenerative)[2]
UV Absorption Range 290 - 330 nm[4]290 - 350 nm[5]300 - 400 nm[4]Do not absorb UV
Long-Term Stability Moderate (consumed over time)GoodVery GoodExcellent
Typical Applications PVC, polyethylene, cellulosic plastics, polyurethane[12]Polyolefins, PVC, coatings, adhesives[13]Automotive coatings, industrial paints, high-performance plastics[4]Polyolefins, automotive coatings, agricultural films[4]
Advantages Inexpensive, good performance[12]Broad UV protection, good compatibility[13]High absorption efficiency, minimal color impact[13]Excellent long-term protection, effective at low concentrations
Disadvantages Tends to turn yellow upon light exposure[12]Can impart a yellowish tint[13]Higher cost compared to some other UV absorbersDo not protect against initial UV absorption

Experimental Protocols

To ensure objective and reproducible comparisons of UV stabilizer efficacy, standardized experimental protocols are essential. The following outlines a general methodology for accelerated weathering testing and subsequent material characterization.

Accelerated Weathering Protocol

This protocol is based on established standards such as ASTM G155 for xenon-arc lamp exposure.

  • Sample Preparation:

    • Prepare polymer plaques or films (e.g., polypropylene or polyethylene) containing the UV stabilizers to be tested at specified concentrations (e.g., 0.1%, 0.3%, 0.5% by weight).

    • Ensure a homogenous dispersion of the stabilizer within the polymer matrix through appropriate compounding techniques.

    • Include a control sample of the polymer without any UV stabilizer.

  • Initial Characterization (Time = 0 hours):

    • Color Measurement: Quantify the initial color of the samples using a spectrophotometer or colorimeter (e.g., CIELAB Lab* values).

    • Mechanical Testing: Determine the initial mechanical properties, such as tensile strength, elongation at break, and impact strength, according to relevant ASTM or ISO standards.

    • Spectroscopic Analysis: Obtain initial UV-Vis absorption spectra of the polymer samples to establish a baseline.

  • Accelerated Weathering Exposure:

    • Place the samples in a xenon-arc weathering chamber.

    • Set the exposure conditions to simulate a specific environment. A typical cycle may include:

      • Light Cycle: Continuous exposure to a xenon-arc lamp with appropriate filters to simulate sunlight. Irradiance is typically controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).

      • Temperature and Humidity Control: Maintain a constant black panel temperature (e.g., 63°C) and relative humidity.

      • Dark/Water Spray Cycle: Incorporate periods of darkness and water spray to simulate night and rain.

  • Periodic Evaluation:

    • Remove samples from the weathering chamber at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).

    • For each interval, repeat the characterization measurements performed at Time = 0 (color measurement, mechanical testing, and spectroscopic analysis).

  • Data Analysis:

    • Plot the change in properties (e.g., percentage retention of tensile strength, change in color ΔE*) as a function of exposure time.

    • Compare the rate of degradation for the samples containing different UV stabilizers against the control sample to determine their relative efficacy.

Visualizing Photodegradation and Stabilization Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental processes of polymer photodegradation and the intervention mechanisms of UV stabilizers.

photodegradation_pathway cluster_oxygen cluster_hydroperoxide UV UV Radiation Polymer Polymer UV->Polymer Absorption P_star Excited Polymer (P*) Polymer->P_star P_dot Polymer Radical (P·) P_star->P_dot Bond Cleavage POO_dot Peroxy Radical (POO·) P_dot->POO_dot POO_dot->PH Hydrogen Abstraction POOH Hydroperoxide (POOH) POO_dot->POOH Degradation Degradation Products (Chain Scission, Crosslinking) POOH->Degradation Decomposition

Caption: Generalized pathway of polymer photodegradation initiated by UV radiation.

stabilization_mechanisms cluster_uv_absorber UV Absorber Mechanism cluster_hals HALS Mechanism (Denisov Cycle) UV_in_abs UV Radiation UVA UV Absorber UV_in_abs->UVA Polymer_abs Polymer UV_in_abs->Polymer_abs Blocked UVA_star Excited UV Absorber (UVA*) UVA->UVA_star Excitation UVA_star->UVA Relaxation Heat_abs Heat UVA_star->Heat_abs Energy Dissipation P_dot_hals Polymer Radical (P·) N_O_dot Nitroxyl Radical (>N-O·) HALS HALS (>N-H) HALS->N_O_dot Reacts with POO· N_O_R Amino Ether (>N-O-R) N_O_dot->N_O_R Traps P· N_O_R->HALS Reacts with POO· (Regeneration) POO_dot_hals Peroxy Radical (POO·)

Caption: Mechanisms of action for UV absorbers and Hindered Amine Light Stabilizers (HALS).

Conclusion

The selection of a UV stabilizer is a critical decision in the development of photostable materials and formulations. While This compound offers a cost-effective solution for UV absorption in the UVB range, its efficacy, particularly in long-term applications, may be surpassed by other classes of stabilizers.

  • Benzophenones and benzotriazoles provide broader UV protection and generally exhibit higher photostability.

  • Hindered Amine Light Stabilizers (HALS) offer superior long-term performance, especially in polyolefins, due to their regenerative radical-scavenging mechanism.

For applications requiring high performance and extended outdoor durability, a combination of UV absorbers and HALS is often employed to provide synergistic protection. The UV absorber acts as a primary shield at the surface, while HALS scavenges any free radicals that may form deeper within the material.

It is imperative for researchers and drug development professionals to conduct thorough testing using standardized accelerated weathering protocols to validate the performance of any chosen stabilization system within their specific polymer matrix and for their intended application. This ensures that the final product will maintain its critical properties and perform reliably throughout its service life.

References

validation of 4-tert-butylphenyl salicylate quantification in plastics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 4-tert-Butylphenyl Salicylate in Plastics

For researchers, scientists, and drug development professionals, accurate quantification of additives in plastic materials is critical for quality control, safety assessment, and formulation development. This guide provides a comparative overview of two common analytical techniques for the validation of this compound (TBPS) quantification in plastics: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison

The selection of an appropriate analytical method for the quantification of TBPS in plastics depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Both HPLC-PDA and GC-MS are powerful techniques for this purpose, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like TBPS. Coupled with a Photodiode Array (PDA) detector, it allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing selectivity and aiding in peak purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. For a compound like TBPS, derivatization may be necessary to improve its volatility and thermal stability for GC analysis. The mass spectrometer provides high selectivity and structural information, which is invaluable for unambiguous identification.

The general workflow for the validation of an analytical method for quantifying TBPS in plastics involves several key stages, from sample preparation to data analysis and interpretation.

Analytical Method Validation Workflow Workflow for Validation of this compound Quantification in Plastics cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Plastic_Sample Plastic Sample Containing TBPS Extraction Solvent Extraction (e.g., Acetonitrile) Plastic_Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Optional) Extraction->Cleanup Final_Extract Final Extract for Analysis Cleanup->Final_Extract Chromatography Chromatographic Separation (HPLC or GC) Final_Extract->Chromatography Detection Detection (PDA or MS) Chromatography->Detection Quantification Quantification of TBPS Detection->Quantification Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Specificity Specificity Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for the validation of an analytical method for TBPS quantification.

Quantitative Data Comparison

The following tables summarize the typical performance characteristics of HPLC-PDA and GC-MS methods for the quantification of UV stabilizers, like TBPS, in plastic matrices. These values are based on published data for similar analytes and serve as a general comparison.[1][2][3][4]

Table 1: Comparison of HPLC-PDA and GC-MS Method Performance Parameters

ParameterHPLC-PDAGC-MS
**Linearity (R²) **≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.03 - 0.30 µg/mL0.01 - 0.10 µg/mL
Limit of Quantification (LOQ) 0.10 - 1.00 µg/mL0.03 - 0.30 µg/mL
Accuracy (Recovery %) 70 - 110%80 - 115%
Precision (RSD %) < 15%< 15%
Sample Throughput HighModerate
Selectivity GoodExcellent

Experimental Protocols

Detailed methodologies for the quantification of TBPS in plastics using HPLC-PDA and GC-MS are provided below. These protocols are based on established methods for the analysis of polymer additives.[1][2][3][4]

Protocol 1: Quantification of this compound by HPLC-PDA

This protocol is adapted from a validated method for the simultaneous determination of various polymer additives in plastic food packaging.[1][2][5]

1. Sample Preparation (Solvent Extraction)

  • 1.1. Weigh 1.0 g of the plastic sample (cut into small pieces) into a glass vial.

  • 1.2. Add 20 mL of acetonitrile to the vial.

  • 1.3. Extract the sample using an ultrasonic bath for 60 minutes at 60°C.

  • 1.4. Allow the extract to cool to room temperature.

  • 1.5. Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-PDA Analysis

  • 2.1. Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array detector.

  • 2.2. Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • 2.3. Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • 2.4. Gradient Elution:

    • 0-10 min: 50% B

    • 10-25 min: 50% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 50% B (re-equilibration)

  • 2.5. Flow Rate: 1.0 mL/min.

  • 2.6. Column Temperature: 30°C.

  • 2.7. Injection Volume: 20 µL.

  • 2.8. Detection Wavelength: 280 nm (with full scan from 200-400 nm for peak purity).

3. Method Validation Parameters

  • 3.1. Linearity: Prepare calibration standards of TBPS in acetonitrile at concentrations ranging from 0.1 to 50 µg/mL.

  • 3.2. Accuracy: Perform spike-recovery experiments by adding known amounts of TBPS to blank plastic samples at three different concentration levels.

  • 3.3. Precision: Analyze replicate samples on the same day (repeatability) and on different days (intermediate precision).

  • 3.4. LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) of low-concentration standards.

Protocol 2: Quantification of this compound by GC-MS

This protocol is based on a general method for the analysis of substances migrating from food contact materials.[3][4]

1. Sample Preparation (Solvent Extraction and Derivatization)

  • 1.1. Perform solvent extraction as described in Protocol 1 (steps 1.1 to 1.4).

  • 1.2. Transfer 1 mL of the filtered extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • 1.3. Derivatization (Silylation):

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Analysis

  • 2.1. Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • 2.2. Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • 2.3. Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • 2.4. Inlet Temperature: 280°C.

  • 2.5. Injection Mode: Splitless.

  • 2.6. Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp to 250°C at 15°C/min, hold for 5 min.

    • Ramp to 300°C at 20°C/min, hold for 5 min.

  • 2.7. MS Transfer Line Temperature: 290°C.

  • 2.8. Ion Source Temperature: 230°C.

  • 2.9. Ionization Mode: Electron Ionization (EI) at 70 eV.

  • 2.10. Mass Scan Range: m/z 50-550. For quantification, Selected Ion Monitoring (SIM) mode can be used with characteristic ions of the derivatized TBPS.

3. Method Validation Parameters

  • 3.1. Linearity: Prepare calibration standards of derivatized TBPS in pyridine at concentrations equivalent to 0.05 to 25 µg/mL of underivatized TBPS.

  • 3.2. Accuracy, Precision, LOD, and LOQ: Follow the same principles as outlined in the HPLC-PDA validation section (Protocol 1, steps 3.2 to 3.4).

Conclusion

Both HPLC-PDA and GC-MS are suitable techniques for the quantification of this compound in plastics. The choice of method will depend on the specific requirements of the analysis. HPLC-PDA offers a simpler and higher throughput approach for routine quality control, while GC-MS provides higher selectivity and definitive identification, which is crucial for research and in-depth analysis of unknown samples. For both methods, proper validation is essential to ensure reliable and accurate results.

References

A Comparative Performance Analysis: 4-tert-Butylphenyl Salicylate versus Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-tert-butylphenyl salicylate against other common benzophenone derivatives used as UV absorbers and for other industrial applications. The following sections detail the physicochemical properties, photostability, antioxidant activity, cytotoxicity, and estrogenic activity of these compounds, supported by available experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application. This compound (TBS) is a salicylic acid ester, while benzophenones are characterized by a diaryl ketone core structure.

PropertyThis compound (TBS)Benzophenone-3 (Oxybenzone)Benzophenone-4 (Sulisobenzone)
Molecular Formula C₁₇H₁₈O₃[1]C₁₄H₁₂O₃C₁₄H₁₂O₆S
Molecular Weight ( g/mol ) 270.32[1]228.24308.31
Melting Point (°C) 62-64[1]62-65145
UV Absorption Max (nm) 290-330[1]~288 (UVB), ~350 (UVA)~285 (UVB), ~325 (UVA)
Solubility Practically insoluble in water; soluble in organic solvents like ethanol and toluene.[2]Insoluble in water; soluble in most organic solvents.Soluble in water, ethanol, and acetone.

Photostability

Photostability is a critical performance parameter for UV absorbers, determining their efficacy and longevity in protecting against photodegradation.

While direct comparative photostability studies between this compound and benzophenone derivatives are limited, available data on related compounds and general characteristics provide some insights. Benzophenone-3 is known to be relatively photostable.[3] One study indicated that under solar radiation for 50 days, only an 8% loss of benzophenone-3 was observed in a pure aqueous solution.[4] The photodegradation of 4-tert-butylphenol, a structurally related compound to the phenol moiety of TBS, has been studied, but this does not directly translate to the photostability of the esterified TBS.[5][6][7][8]

Experimental Protocol: Photostability Assessment

A common method to assess photostability involves the following steps:

  • Sample Preparation: Prepare solutions of the test compounds in a suitable solvent (e.g., ethanol or isopropanol) at a defined concentration.

  • UV Irradiation: Expose the solutions to a controlled source of UV radiation (e.g., a solar simulator or a specific wavelength UV lamp) for various time intervals.

  • Spectrophotometric Analysis: Measure the UV-Vis absorption spectrum of the solutions before and after each irradiation interval. A decrease in absorbance at the maximum absorption wavelength indicates photodegradation.

  • Data Analysis: Calculate the percentage of degradation over time. The photostability can be quantified by determining the photodegradation rate constant or the quantum yield of photodegradation.

G Experimental Workflow for Photostability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare solutions of test compounds uv_irrad Expose to UV radiation prep_solution->uv_irrad Transfer to cuvettes spectro Measure UV-Vis absorption spectra uv_irrad->spectro At time intervals calc Calculate % degradation spectro->calc Absorbance data

Experimental workflow for assessing the photostability of UV absorbers.

Antioxidant Activity

The ability of these compounds to scavenge free radicals is an important aspect of their performance, particularly in cosmetic and pharmaceutical applications. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity.

CompoundDPPH Radical Scavenging Activity (IC50)
This compound Data not available
Benzophenone-3 Data not available (qualitatively described as having antioxidant properties)
2,4-di-tert-butylphenol (related compound) 60 µg/mL[9]
Ascorbic Acid (Positive Control) Typically in the range of 2-10 µg/mL

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. A control containing only the DPPH solution and solvent is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum DPPH absorbance (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

G DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH solution mix Mix DPPH and test solutions prep_dpph->mix prep_samples Prepare test compound solutions prep_samples->mix incubate Incubate in dark mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging and IC50 measure->calculate G Signaling Pathway of Estrogen Receptor Agonists cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_response Cellular Response ligand Estrogenic Compound (e.g., Benzophenone Derivative) er Estrogen Receptor (ER) ligand->er Binds to dimer ER Dimerization er->dimer Conformational change ere Estrogen Response Element (ERE) dimer->ere Binds to DNA transcription Gene Transcription ere->transcription Initiates proliferation Cell Proliferation transcription->proliferation Leads to

References

A Comparative Analysis of the UV Absorption Spectra of Salicylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ultraviolet (UV) absorption properties of various salicylate esters. The presented data, compiled from available literature, is intended to support research and development in fields such as pharmaceuticals and cosmetics.

Salicylate esters are a class of organic compounds widely utilized for their analgesic, anti-inflammatory, and sunscreening properties. Their efficacy as UV filters is directly related to their ability to absorb light in the UVA and UVB regions of the electromagnetic spectrum. This guide offers a comparative overview of the UV absorption spectra of several common salicylate esters, including methyl salicylate, ethyl salicylate, phenyl salicylate, benzyl salicylate, homosalate, and octyl salicylate.

Comparative UV Absorption Data of Salicylate Esters

The following table summarizes the key UV absorption characteristics—wavelength of maximum absorbance (λmax) and molar absorptivity (ε)—for various salicylate esters. It is important to note that these values can be influenced by the solvent used for measurement. Where available, the solvent is specified.

Salicylate EsterWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹)Solvent
Methyl Salicylate305 nm[1]Data not availableMethanol
237 nm[2]Data not availableAcetonitrile
Ethyl Salicylate230 - 310 nm (typical range)[3]Data not availableEthanol
Phenyl Salicylate290 - 325 nm (absorption range)[4]Data not availableData not available
Benzyl Salicylate290 - 700 nm (absorption range)[5]> 1000[5]Data not available
Homosalate306 nm[6][7]Data not availableEthanol
Octyl Salicylate307 - 310 nmData not availableData not available

Note: "Data not available" indicates that specific values for λmax or molar absorptivity at λmax could not be readily located in the reviewed literature.

Experimental Protocol: UV-Vis Spectrophotometry

The determination of a compound's UV absorption spectrum is typically performed using a UV-Vis spectrophotometer. The following is a generalized protocol for obtaining such data.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a salicylate ester in a specified solvent.

Materials:

  • Salicylate ester of interest

  • Spectrophotometric grade solvent (e.g., ethanol, acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a precise amount of the salicylate ester and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent to be used as a blank for calibrating the spectrophotometer to zero absorbance.

  • Spectral Scan:

    • Rinse a clean quartz cuvette with a small amount of the most dilute sample solution and then fill the cuvette with the solution.

    • Place the cuvette in the spectrophotometer and perform a wavelength scan over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Absorbance Measurements:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each of the prepared dilutions, starting from the least concentrated to the most concentrated. Ensure the cuvette is rinsed with the next solution to be measured.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc), the slope of the linear portion of the calibration curve will be equal to the molar absorptivity (ε) when the path length (b) is 1 cm.

Experimental Workflow

The following diagram illustrates the general workflow for determining the UV absorption spectrum of a salicylate ester.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis start Weigh Salicylate Ester dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Serial Dilutions stock->dilute blank Run Solvent Blank dilute->blank scan Scan for λmax blank->scan measure Measure Absorbance at λmax scan->measure plot Plot Calibration Curve measure->plot calculate Calculate Molar Absorptivity (ε) plot->calculate

Caption: Experimental workflow for UV-Vis spectral analysis.

References

In Vitro Endocrine Activity of 4-tert-Butylphenyl Salicylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro endocrine activity of 4-tert-butylphenyl salicylate (4-TBPS). Direct experimental data on 4-TBPS is limited in publicly available literature. Therefore, this document synthesizes findings from studies on structurally related compounds, namely substituted phenols (such as 4-tert-butylphenol) and salicylates (such as benzyl salicylate), to infer the potential endocrine-disrupting capabilities of 4-TBPS. The information is intended to guide future research and in vitro testing strategies.

Executive Summary

This compound is a chemical compound that combines structural motifs from both phenols and salicylates, classes of compounds that have been investigated for endocrine-disrupting properties. Based on the activities of its structural analogs, it is plausible that 4-TBPS could interact with estrogen, androgen, and thyroid pathways.

  • Estrogenic Activity: Phenolic compounds, particularly those with a para-substituted alkyl group like 4-tert-butylphenol, have demonstrated weak estrogenic activity in various in vitro assays. Salicylates such as benzyl salicylate have also been shown to be very weak partial agonists of the estrogen receptor.

  • Androgenic Activity: Several phenolic compounds have exhibited anti-androgenic activity in vitro. For instance, 2-tert-butylphenol has been identified as an androgen receptor antagonist.[1]

  • Thyroid Activity: Phenolic compounds have been shown to interfere with the thyroid hormone system, including inhibition of thyroid peroxidase (TPO) and binding to thyroid hormone transport proteins.[2][3][4][5][6]

This guide presents the available quantitative data for these related compounds to serve as a benchmark for assessing the potential endocrine activity of 4-TBPS.

Comparative Data on Endocrine Activity

The following tables summarize the in vitro endocrine activity of compounds structurally related to this compound. It is important to note that these are not data for 4-TBPS itself but for compounds that share key structural features.

Estrogenic and Anti-Estrogenic Activity

Table 1: In Vitro Estrogenic Activity of Structurally Related Phenols and Salicylates

CompoundAssay TypeCell LineEndpointEC50 / IC50Relative Potency to E2Reference
4-tert-ButylphenolER Agonist Transcriptional ActivationNot SpecifiedER Agonist AUC Model Score: 0.161 (active ≥ 0.1)AC50 range: 1.63 – 58.05 µMWeak[7]
Benzyl SalicylateERE Reporter Gene AssayT47D-KBlucLuciferase InductionEC50 (est.) ~10⁻⁴ M~21,000,000-fold lower[8]
Benzyl SalicylateCell Proliferation (E-screen)MCF7Cell Proliferation-~36,000,000-fold lower[8]
4-tert-OctylphenolER Agonist AssayYeastERα Activation-High[1]
Bisphenol AER Agonist Transcriptional ActivationHepG2ERα/ERE Activation-~28,000-fold lower[9]

Table 2: In Vitro Anti-Estrogenic Activity of Structurally Related Phenols

CompoundAssay TypeCell LineEndpointIC50Reference
4-tert-OctylphenolER Antagonist AssayYeastERα Inhibition-[1]
Androgenic and Anti-Androgenic Activity

Table 3: In Vitro Anti-Androgenic Activity of Structurally Related Phenols

CompoundAssay TypeCell LineEndpointIC50Reference
2-tert-ButylphenolAR Antagonist AssayYeastAR Inhibition-[1]
4-tert-OctylphenolAR Antagonist AssayYeastAR Inhibition-[1]
Bisphenol AAR Antagonist AssayHepG2AR Inhibition5.8 x 10⁻⁶ M[9]
4-tert-OctylphenolAR Antagonist AssayReporter Cell LineAR Inhibition~5 µM[10]

No significant androgenic (agonist) activity was reported for the tested phenols in the cited studies.

Thyroid System Disruption

Table 4: In Vitro Thyroid System Disruption by Structurally Related Phenolic Compounds

CompoundAssay TypeTargetEndpointIC50Reference
Rosmarinic AcidEnzyme InhibitionThyroid Peroxidase (TPO)TPO Inhibition0.004 mM[2][3][6]
QuercetinEnzyme InhibitionThyroid Peroxidase (TPO)TPO Inhibition-[2][3][6]
RutinEnzyme InhibitionThyroid Peroxidase (TPO)TPO Inhibition1.44 mM[2][3][6]
Chlorogenic AcidEnzyme InhibitionThyroid Peroxidase (TPO)TPO Inhibition-[2][3][6]
o-tert-ButylphenolCompetitive Binding / Metamorphosis AssayXenopus laevis transthyretin (xTTR) / T3-dependent pathwaysT3 Antagonist ActivityWeak affinity for xTTR, active in metamorphosis assay[4][5]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. The studies referenced in this guide utilize a variety of established assays, many of which are based on OECD Test Guidelines for endocrine disruptor screening.[11][12][13][14][15]

Estrogen Receptor Transcriptional Activation Assay (OECD TG 455)

This assay is designed to detect estrogen receptor agonists and antagonists. It utilizes a stably transfected cell line containing a reporter gene (e.g., luciferase) under the control of estrogen responsive elements (EREs).

  • Principle: When an estrogenic substance binds to the estrogen receptor in the cells, the receptor-ligand complex binds to the EREs, leading to the expression of the reporter gene. The amount of reporter protein produced is measured and is proportional to the estrogenic activity of the substance.

  • Typical Cell Lines: MCF-7, T47D, HeLa-9903.[5]

  • Procedure Outline:

    • Plate cells in a suitable medium.

    • Expose cells to a range of concentrations of the test substance, along with positive (e.g., 17β-estradiol) and negative controls.

    • For antagonist testing, co-expose cells with a fixed concentration of 17β-estradiol.

    • Incubate for a specified period.

    • Lyse the cells and measure the reporter gene product (e.g., luciferase activity).

    • Determine EC50 (for agonists) or IC50 (for antagonists) values.

Androgen Receptor Transcriptional Activation Assay (OECD TG 458)

Similar to the estrogen receptor assay, this test identifies substances that can act as androgen receptor agonists or antagonists.

  • Principle: The assay uses a cell line containing the human androgen receptor and a reporter gene responsive to androgen receptor activation. Binding of an androgenic substance to the receptor triggers the expression of the reporter gene.

  • Typical Cell Lines: 22Rv1/MMTV_GR-KO.[5]

  • Procedure Outline: The procedure is analogous to the estrogen receptor assay, with testosterone or dihydrotestosterone (DHT) used as the reference androgen.

Thyroid Peroxidase (TPO) Inhibition Assay

This assay assesses the potential of a chemical to inhibit the activity of TPO, a key enzyme in thyroid hormone synthesis.

  • Principle: The assay measures the ability of a test substance to inhibit the TPO-catalyzed oxidation of a substrate.

  • Methodology: A common method involves using purified TPO or thyroid microsomes and measuring the oxidation of a chromogenic substrate in the presence and absence of the test chemical. The change in absorbance is monitored to determine the rate of reaction and the extent of inhibition.

  • Endpoint: IC50 values are calculated to quantify the inhibitory potency of the test substance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a generalized workflow for in vitro endocrine activity testing.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-TBPS 4-tert-Butylphenyl Salicylate (Test Compound) ER Estrogen Receptor (ER) 4-TBPS->ER Binds? E2 17β-Estradiol (E2) E2->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Reporter Reporter Gene (e.g., Luciferase) ERE->Reporter Activates Transcription mRNA mRNA Reporter->mRNA Transcription Protein Reporter Protein mRNA->Protein Translation Measurement Measurement Protein->Measurement Quantification

Caption: Estrogen Receptor Signaling Pathway in a Reporter Gene Assay.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-TBPS_anti 4-tert-Butylphenyl Salicylate (Potential Antagonist) AR Androgen Receptor (AR) 4-TBPS_anti->AR Blocks Binding? DHT Dihydrotestosterone (DHT) DHT->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Gene Androgen-Responsive Gene ARE->Gene Regulates Transcription

Caption: Androgen Receptor Signaling Pathway and Potential Antagonism.

In_Vitro_Workflow start Start: Select Test Compound (this compound) assay_selection Select In Vitro Assays (ER, AR, Thyroid) start->assay_selection dose_response Prepare Serial Dilutions assay_selection->dose_response cell_culture Culture Appropriate Cell Lines dose_response->cell_culture exposure Expose Cells to Compound cell_culture->exposure incubation Incubate for Defined Period exposure->incubation measurement Measure Endpoint (e.g., Luciferase, Cell Viability, Enzyme Activity) incubation->measurement data_analysis Data Analysis (Calculate EC50/IC50) measurement->data_analysis comparison Compare to Reference Compounds (E2, DHT, etc.) data_analysis->comparison conclusion Conclusion on Endocrine Activity comparison->conclusion

Caption: General Workflow for In Vitro Endocrine Activity Screening.

Conclusion and Future Directions

The available in vitro data on structurally related compounds suggest that this compound has the potential to interact with endocrine pathways. The phenolic moiety suggests a possibility of weak estrogenic and anti-androgenic activity, while both the phenolic and salicylate structures have been associated with effects on the thyroid system in vitro.

However, it is crucial to emphasize that these are inferences based on structural analogy. The actual in vitro endocrine profile of this compound can only be determined through direct experimental investigation.

Recommendations for future research:

  • Direct In Vitro Testing: 4-TBPS should be systematically evaluated in a battery of validated in vitro assays, including:

    • Estrogen receptor (ERα and ERβ) transcriptional activation assays (agonist and antagonist modes).

    • Androgen receptor transcriptional activation assays (agonist and antagonist modes).

    • Thyroid peroxidase inhibition assay.

    • Competitive binding assays for ER, AR, and thyroid hormone transport proteins.

  • Dose-Response Analysis: Comprehensive dose-response curves should be generated to determine EC50 and IC50 values accurately.

  • Comparative Analysis: 4-TBPS should be tested alongside relevant positive and negative controls, as well as the structurally related compounds discussed in this guide, to establish its relative potency.

The data and methodologies presented in this guide provide a framework for designing and interpreting future in vitro studies on the endocrine activity of this compound. Such studies are essential for a comprehensive risk assessment and for ensuring the safety of this compound in its various applications.

References

Assessing the Migration of 4-tert-butylphenyl Salicylate from Packaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the migration of 4-tert-butylphenyl salicylate (BPS), a common UV absorber in food packaging, with alternative compounds. The information presented is supported by experimental data from scientific literature, offering insights into the factors influencing migration and the analytical methodologies for its assessment.

Executive Summary

The migration of additives from packaging materials into foodstuffs is a critical aspect of food safety assessment. This compound (BPS) is utilized in various packaging materials, including paper and plastics, to protect contents from UV degradation. However, its potential to migrate into food raises safety concerns. This guide compares the migration behavior of BPS with other UV absorbers, such as benzophenones and benzotriazoles, from different packaging types into various food simulants. The data indicates that migration is influenced by factors such as the packaging material, the type of food simulant, temperature, and contact time. While BPS migration from paperboard has been studied, data on its migration from plastic packaging is less prevalent in the reviewed literature compared to other UV absorbers. The analytical methods for detecting and quantifying these migrants, primarily chromatography techniques, are also detailed.

Comparison of Migration Levels: BPS vs. Alternatives

The migration of UV absorbers is dependent on a multitude of factors, making direct comparisons challenging without studies conducted under identical conditions. However, by collating data from various sources, we can draw indicative comparisons.

Table 1: Migration of this compound (BPS) from Paperboard

Packaging MaterialFood SimulantTemperature (°C)TimeMigration LevelAnalytical MethodReference
PaperboardTenax TA (dry food simulant)4010 daysSpecific migration not quantified in µg/dm²UPLC-FLD[1][2]
PaperboardTenax TA (dry food simulant)6010 daysHigher migration than at 40°CUPLC-FLD[1][2]
PaperboardTenax TA (dry food simulant)10024 hoursSignificant increase in migrationUPLC-FLD[1][2]

Note: The study indicated that high temperature and long contact time had a positive effect on the migration rate of BPS. However, persistent high migration temperature could lead to a decrease in the migration rate due to desorption from the simulant. The migration rate was also found to be higher in a closed system compared to an open system.[1][2]

Table 2: Migration of Alternative UV Absorbers from Plastic Packaging

UV AbsorberPackaging MaterialFood SimulantTemperature (°C)TimeMigration Level (µg/dm²)Analytical MethodReference
BenzophenonePolypropylene (PP) film barrierCake7048 hours3,800 µg/g in cake (protected by PP film)HPLC-UV[3][4]
BenzophenonePP/EVOH/PP film barrierCake7048 hours1,400 µg/g in cakeHPLC-UV[3][4]
Tinuvin 234Polyethylene Terephthalate (PET)95% Ethanol4010 days2HPLC-UV[5]
UV-1577 (Triazine-type)Polypropylene (PP)IsooctaneNot SpecifiedNot SpecifiedHigher than UV-1579UPC²[6]
UV-1579 (Triazine-type)Polypropylene (PP)IsooctaneNot SpecifiedNot SpecifiedLower than UV-1577UPC²[6]
Multiple Benzotriazoles & BenzophenonesPolyethylene (PE) and Polypropylene (PP)Aqueous, acidic, alcoholic, and fatty food simulantsNot SpecifiedNot SpecifiedDetected, but specific levels not provided in abstractHPLC-UVD[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of migration studies. Below are summaries of the analytical protocols used in the cited studies.

Analysis of this compound (BPS) from Paperboard by UPLC-FLD

This method was developed for the determination of BPS migrated from paper food packaging into the dry food simulant Tenax TA.[1][2]

  • Sample Preparation:

    • Paperboard samples are brought into contact with Tenax TA in a migration cell.

    • The migration test is conducted under controlled temperature and time conditions in both open and closed systems.

    • After exposure, the Tenax TA is extracted with a suitable solvent (e.g., acetonitrile).

    • The extract is then filtered prior to analysis.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a Fluorescence Detector (FLD).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: A few microliters of the sample extract.

    • Fluorescence Detection: Excitation and emission wavelengths are optimized for BPS to ensure sensitivity and selectivity.

Analysis of Benzophenone from Packaging by HPLC-UV

This method was used to quantify the migration of benzophenone from printed paperboard through plastic films into cakes.[3][4]

  • Sample Preparation:

    • The food sample (cake) is extracted with acetonitrile.

    • The extraction is performed at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours) to ensure efficient recovery.

    • The resulting extract is filtered before injection into the HPLC system.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: An isocratic or gradient mixture of organic solvent (e.g., acetonitrile) and water.

    • Flow Rate: Typically around 1 mL/min.

    • Injection Volume: Standard injection volume (e.g., 20 µL).

    • UV Detection: Wavelength is set at the maximum absorbance of benzophenone for optimal detection.

Simultaneous Determination of Multiple UV Absorbers from Plastics by HPLC-UVD

A method for the simultaneous analysis of 12 UV absorbers, including benzotriazoles and benzophenones, migrated from polyethylene and polypropylene into four different food simulants.[7]

  • Sample Preparation:

    • Migration experiments are performed by exposing the plastic samples to aqueous, acidic, alcoholic, and fatty food simulants.

    • For aqueous, acidic, and alcoholic simulants, a solid-phase extraction (SPE) with a hydrophilic-lipophilic balance (HLB) cartridge is used for sample clean-up and concentration.

    • For the fatty food simulant, the sample is diluted with isopropanol.

  • Instrumentation:

    • Reversed-phase High-Performance Liquid Chromatograph with a UV detector (HPLC-UVD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution program with a mixture of water and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection at 310 nm.

Visualizing Experimental Workflows

Migration_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_results Data Processing packaging Packaging Material (Paper/Plastic) migration_cell Migration Test (Controlled Temp & Time) packaging->migration_cell simulant Food Simulant simulant->migration_cell extraction Extraction of Simulant migration_cell->extraction filtration Filtration extraction->filtration chromatography Chromatography (UPLC/HPLC) filtration->chromatography detection Detection (FLD/UV) chromatography->detection quantification Quantification detection->quantification reporting Reporting (µg/dm² or µg/g) quantification->reporting

Signaling_Pathway_Placeholder cluster_exposure Exposure cluster_migration Migration Process cluster_outcome Potential Outcome Packaging Packaging Material (with UV Absorber) Leaching Leaching of UV Absorber Packaging->Leaching Contact, Time, Temp. Food Food Product Diffusion Diffusion into Food Matrix Food->Diffusion Leaching->Diffusion Contamination Food Contamination Diffusion->Contamination Human_Exposure Human Exposure via Ingestion Contamination->Human_Exposure

References

A Comparative Guide to the UV Absorption Properties of 4-tert-butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed computational analysis of the ultraviolet (UV) absorption characteristics of 4-tert-butylphenyl salicylate (TBPS), a known UV absorber.[1][2] Its performance is compared with several other commercially available organic UV filters. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative efficacy and properties of different UV filtering agents.

Introduction to this compound (TBPS)

This compound, also known as TBS, is a salicylic acid ester.[1] It is a white crystalline solid with a melting point of 62-64°C.[1][2] Primarily used as a light absorber in plastic food wrappings, its utility as a UV filter in other applications warrants a thorough examination of its photophysical properties.[1] TBPS is reported to have a maximum light absorption in the wavelength range of 290-330 nm, placing it within the UVB spectrum.[1]

Comparative Analysis of UV Absorption

The following table summarizes the UV absorption properties of TBPS and other selected UV filters from various chemical classes.

UV Filter Chemical Class UV Spectrum Maximum Absorption (λmax) Molar Absorptivity (ε) Notes
This compound SalicylateUVB290-330 nm[1]Not availableTends to yellow upon light exposure.[2]
Avobenzone DibenzoylmethaneUVA357 nm[3]34,140 M⁻¹cm⁻¹[3]Highly effective UVA filter, but known for its photounstability unless properly formulated.
Octinoxate CinnamateUVB~310 nmNot availableA commonly used UVB absorber.[3]
Octisalate SalicylateUVB~305 nmNot availableOften used to improve the photostability of other UV filters.
Oxybenzone BenzophenoneUVA/UVB~288 nm and ~325 nmNot availableBroad-spectrum filter, but with concerns regarding endocrine disruption.[4]
Bemotrizinol (Tinosorb S) TriazineUVA/UVB~310 nm and ~340 nmNot availableA photostable, broad-spectrum filter.[5]
Enzacamene Camphor DerivativeUVB300 nm[3]Not availableA UVB filter.[3]

Experimental Protocols

Protocol for UV-Vis Absorption Spectroscopy

The determination of a compound's UV absorption spectrum is a standard procedure performed using a UV-Visible spectrophotometer.

Objective: To determine the maximum absorption wavelength (λmax) and, if a standard of known concentration is available, the molar absorptivity (ε) of a UV filtering agent.

Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • The UV filtering compound of interest (e.g., this compound)

  • Spectroscopic grade solvent (e.g., ethanol, hexane) in which the compound is soluble. TBPS is soluble in ethanol.[1][2]

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent.

    • Create a series of dilutions from the stock solution to obtain several solutions of known, decreasing concentrations.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200 nm to 400 nm for UV analysis).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent. This will serve as the blank or reference.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from the sample measurements.[6]

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the most dilute sample solution, then fill the cuvette with that solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this step for all prepared solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • The wavelength at which the highest absorbance is recorded is the λmax.

    • According to the Beer-Lambert Law (A = εcl), absorbance (A) is directly proportional to the molar absorptivity (ε), the concentration (c), and the path length of the cuvette (l).[7]

    • To determine the molar absorptivity, plot a calibration curve of absorbance at λmax versus concentration. The slope of the resulting line will be equal to ε (assuming a 1 cm path length).[7]

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for determining the UV absorption properties of a compound using spectrophotometry.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Compound B Prepare Stock Solution A->B D Calibrate with Solvent Blank C Create Serial Dilutions B->C C->D To Spectrophotometer E Measure Absorbance of Samples D->E F Identify λmax E->F G Plot Calibration Curve (Absorbance vs. Concentration) F->G H Calculate Molar Absorptivity (ε) G->H

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Logical Relationship of Photoprotection

The diagram below outlines the fundamental principle of how organic UV filters like this compound protect against UV radiation.

G cluster_process UV UV Radiation (290-400 nm) Filter Organic UV Filter Molecule (e.g., TBPS) UV->Filter Absorption of Photon GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState Excitation ExcitedState->GroundState Relaxation Heat Heat (Vibrational Relaxation) ExcitedState->Heat Energy Dissipation

Caption: Mechanism of UV Absorption by an Organic Filter.

References

Safety Operating Guide

Proper Disposal of 4-tert-Butylphenyl Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-tert-Butylphenyl salicylate is paramount for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard classifications and recommended disposal procedures for this compound.

Identifier Hazard Classification Disposal Recommendation
CAS Number 87-18-3[1][2]Entrust to a licensed waste disposal company.[3]
GHS Classification Skin corrosion/irritation: Category 2, Serious eye damage/eye irritation: Category 2A[3]Dispose of in accordance with local and national regulations.[3]
Signal Word Warning[3]Do not mix with other waste.
Hazard Statements Causes skin irritation. Causes serious eye irritation.[3]Handle uncleaned containers as the product itself.

Pre-Disposal and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with appropriate safety measures to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye protection or a face shield.[3]

  • Lab Coat: A lab coat or other protective clothing is recommended to prevent skin contact.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent the dispersion of dust.[3]

  • Ensure adequate ventilation, preferably using a local exhaust system.[3]

  • Wash hands and face thoroughly after handling.[3]

In Case of Spills:

  • Prevent the product from entering drains.[3][4]

  • For solid spills, pick up and arrange for disposal without creating dust.[3]

  • For liquid spills, cover drains and collect with a liquid-absorbent material.

  • Collect spillage and place it in a suitable, closed container for disposal.[4][5]

Step-by-Step Disposal Procedure

The recommended and mandatory procedure for the disposal of this compound is through a licensed waste disposal service. Direct disposal into the environment or sanitary sewer system is strictly prohibited.

  • Segregation and Storage of Waste:

    • Keep this compound waste in its original container or a clearly labeled, compatible, and tightly closed container.[3][5][6]

    • Do not mix with other chemical waste.

    • Store the waste container in a cool, well-ventilated, and designated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified and licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain a record of the disposed chemical, including the quantity and date of disposal, in accordance with your institution's and local regulatory requirements.

  • Contaminated Packaging:

    • Before disposing of the empty container, ensure that any remaining residue is completely removed.[3]

    • Handle the uncleaned container with the same precautions as the product itself and dispose of it through the licensed waste disposal company.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal check_contamination Is the container empty? start->check_contamination handle_product Product or Residue for Disposal check_contamination->handle_product No handle_container Empty Container for Disposal check_contamination->handle_container Yes segregate Segregate and Store in a Labeled, Tightly Closed Container handle_product->segregate rinse_container Triple Rinse Container with Appropriate Solvent (if permissible) handle_container->rinse_container no_mixing Do Not Mix with Other Waste segregate->no_mixing contact_vendor Contact Licensed Waste Disposal Company no_mixing->contact_vendor provide_sds Provide Safety Data Sheet (SDS) contact_vendor->provide_sds document Document Disposal Record provide_sds->document end End: Proper Disposal Complete document->end dispose_rinsate Dispose of Rinsate as Hazardous Waste rinse_container->dispose_rinsate dispose_container Dispose of Cleaned Container per Institutional Guidelines rinse_container->dispose_container dispose_rinsate->segregate

References

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4-tert-Butylphenyl salicylate

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